molecular formula C7H9NO B024509 (2-Methylpyridin-4-yl)methanol CAS No. 105250-16-6

(2-Methylpyridin-4-yl)methanol

カタログ番号: B024509
CAS番号: 105250-16-6
分子量: 123.15 g/mol
InChIキー: WCHFSXVRRCEWJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methylpyridin-4-yl)methanol ( 105250-16-6) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol, is characterized by its pyridine core substituted with a hydroxymethyl group at the 4-position and a methyl group at the 2-position . Research Applications and Value The primary value of this compound lies in its versatility as a synthetic intermediate. The hydroxymethyl group can be readily functionalized, making it a key precursor in the synthesis of more complex molecules. Its common research applications include: Pharmaceutical Research: Serving as a critical scaffold in the design and synthesis of potential drug candidates, particularly in developing kinase inhibitors and other small-molecule therapeutics. Agrochemical Synthesis: Acting as a building block for creating novel compounds with potential herbicidal or insecticidal activity. Ligand Development: Utilized in the preparation of ligands for metal catalysis due to the coordinative properties of the pyridine nitrogen. Material Science: Functioning as a monomer or precursor for the synthesis of specialized polymers and functionalized materials. Quality & Safety This product is supplied with a purity of ≥98% . Researchers should note the following safety information: it carries the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-methylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHFSXVRRCEWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433073
Record name (2-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105250-16-6
Record name (2-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Methylpyridin-4-yl)methanol (CAS No. 105250-16-6), a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its applications in drug discovery.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₉NO.[1] Its chemical structure features a pyridine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 105250-16-6
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 103-107 °C
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and water
Purity (Typical) ≥98% (by HPLC)

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 2-methylisonicotinic acid or its esters.

Experimental Protocol: Reduction of 2-Methylisonicotinic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Methylisonicotinic acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Reactant: A solution of 2-methylisonicotinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water at 0 °C.

  • Workup: The resulting mixture is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start 2-Methylisonicotinic Acid in THF reaction Reaction Mixture (Reflux) start->reaction reductant LiAlH4 in THF reductant->reaction quench Quenching reaction->quench Cooling filtration Filtration quench->filtration drying Drying filtration->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its pyridine core is a common motif in many biologically active compounds.

Role as a Synthetic Intermediate

The primary hydroxyl group of this compound can be readily functionalized, allowing for its incorporation into a wide range of molecular scaffolds. Common transformations include oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification.

Logical Relationship of Functional Group Transformations

G cluster_transformations Functional Group Transformations start This compound aldehyde 2-Methyl-4-pyridinecarboxaldehyde start->aldehyde Oxidation (e.g., PCC, DMP) acid 2-Methylisonicotinic Acid start->acid Stronger Oxidation (e.g., KMnO4) ether Ether Derivatives start->ether Williamson Ether Synthesis ester Ester Derivatives start->ester Esterification

Caption: Key functional group transformations of this compound.

Incorporation into Bioactive Molecules

The (2-methylpyridin-4-yl)methyl moiety is found in a number of compounds investigated for various therapeutic targets. While specific signaling pathway involvement is dependent on the final molecular structure, the pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can provide a rigid framework for orienting other pharmacophoric features.

Note: As a chemical intermediate, this compound itself is not typically evaluated for direct biological activity or involvement in signaling pathways. Its significance lies in its utility for constructing larger, more complex molecules that are then screened for such properties. The exploration of signaling pathways would be relevant to the final drug candidates synthesized from this starting material.

References

An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-4-yl)methanol is a heterocyclic alcohol and a substituted pyridine derivative. This document provides a comprehensive overview of its chemical structure, properties, and synthesis. It also explores its significance as a versatile building block in medicinal chemistry, particularly in the development of therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups imparts specific chemical reactivity and makes it a valuable intermediate in organic synthesis.

Chemical Structure Visualization

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is provided in the table below.[1]

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
IUPAC Name This compound
SMILES CC1=NC=CC(=C1)CO
InChI InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3
InChIKey WCHFSXVRRCEWJL-UHFFFAOYSA-N
Predicted XlogP 0.4
Monoisotopic Mass 123.06841 Da

Predicted Mass Spectrometry Data (Adducts): [1]

Adductm/z
[M+H]⁺ 124.07569
[M+Na]⁺ 146.05763
[M-H]⁻ 122.06113
[M+NH₄]⁺ 141.10223
[M+K]⁺ 162.03157

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, most commonly involving the reduction of a corresponding carboxylic acid or aldehyde derivative. A plausible and frequently employed method is the reduction of a 2-methylisonicotinic acid ester.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from a suitable starting material.

G General Synthesis Workflow Start Starting Material (e.g., 2-Methylisonicotinic acid ester) Reduction Reduction (e.g., with LiAlH4 or NaBH4) Start->Reduction Workup Aqueous Work-up and Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Methyl 2-Methylisonicotinate

This protocol describes the synthesis of this compound via the reduction of methyl 2-methylisonicotinate using lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl 2-methylisonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A solution of methyl 2-methylisonicotinate (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2 equivalents) in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added to quench the reaction and facilitate the precipitation of aluminum salts.

  • The resulting mixture is stirred vigorously for 30 minutes, after which the solid precipitate is removed by filtration.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. In CDCl₃, the hydroxyl proton may appear as a broad singlet, while in DMSO-d₆, it may show coupling to the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the hydroxyl group (typically around 3400-3200 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (in the 1600-1400 cm⁻¹ region), and a C-O stretching band for the primary alcohol (around 1050 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions with biological targets. This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as halides or amines. This functional group versatility allows for its incorporation into larger, more complex molecular architectures.

Potential Therapeutic Areas

Derivatives of pyridinyl methanol have been investigated for a range of biological activities. For instance, some have been explored as antagonists for transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders.[2]

Furthermore, the substituted pyridine motif is a core component of several classes of drugs, including proton pump inhibitors (PPIs) used to treat acid-reflux disorders.[3][4][5][6] While this compound itself is not a PPI, its structural features make it a relevant precursor for the synthesis of novel compounds that could modulate various biological pathways.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a chemical building block like this compound to a potential drug candidate.

G Drug Discovery Progression BuildingBlock This compound (Chemical Scaffold) Derivatization Chemical Synthesis & Derivatization BuildingBlock->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening & Biological Assays Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: From chemical building block to drug candidate.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure and reactive functional groups make it an ideal starting point for the synthesis of a diverse range of compounds. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Methylpyridin-4-yl)methanol, targeting researchers, scientists, and professionals in drug development. The document details the molecule's chemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Core Molecular Data

This compound is a pyridine derivative with a methyl and a hydroxymethyl substituent. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Weight 123.15 g/mol [1]
Molecular Formula C₇H₉NO[2]
CAS Number 105250-16-6[1]
Isomeric SMILES CC1=NC=CC(=C1)CO[2]
Monoisotopic Mass 123.06841 Da[3]

Physicochemical Properties (Predicted)

PropertyPredicted Value
XlogP 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 123.068413923
Topological Polar Surface Area 32.99 Ų
Heavy Atom Count 9
Complexity 95.3

Experimental Protocols

The following sections provide detailed, proposed methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and procedures for related compounds.

Proposed Synthesis Protocol: Reduction of 2-Methylisonicotinic Acid

This protocol describes a potential laboratory-scale synthesis of this compound via the reduction of 2-methylisonicotinic acid.

Materials:

  • 2-Methylisonicotinic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

  • Addition of Starting Material: A solution of 2-methylisonicotinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

  • Workup: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G Proposed Synthesis Workflow start Start setup Reaction Setup (LiAlH4 in THF at 0°C) start->setup add Dropwise Addition (2-Methylisonicotinic Acid in THF) setup->add react Reaction (Reflux for 4-6h) add->react quench Quenching (Water, NaOH, Water) react->quench workup Workup (Filtration, Drying) quench->workup purify Purification (Column Chromatography) workup->purify end End Product (this compound) purify->end

Proposed Synthesis Workflow
Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

G Proposed HPLC Analysis Workflow start Start prep_std Prepare Standards start->prep_std prep_sample Prepare Sample start->prep_sample inject Inject into HPLC prep_std->inject prep_sample->inject analyze Data Acquisition inject->analyze quantify Quantification (Calibration Curve) analyze->quantify end Result quantify->end

Proposed HPLC Analysis Workflow

Biological Context and Potential Applications

While direct biological studies on this compound are limited, its structural similarity to key intermediates in the synthesis of proton pump inhibitors (PPIs) suggests potential relevance in this area.

A closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a crucial building block for PPIs like omeprazole and lansoprazole. These drugs are widely used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the stomach.

General Mechanism of Action of Proton Pump Inhibitors

The derivatives of substituted pyridinylmethanol act as prodrugs. They are weak bases that accumulate in the acidic environment of the parietal cells of the stomach. Here, they undergo an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation and a profound reduction in gastric acid secretion.

G General Mechanism of Proton Pump Inhibitors cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) prodrug_blood Prodrug (e.g., Omeprazole) prodrug_parietal Prodrug Accumulation prodrug_blood->prodrug_parietal activation Acid-Catalyzed Activation prodrug_parietal->activation sulfenamide Reactive Sulfenamide activation->sulfenamide proton_pump H+/K+-ATPase (Proton Pump) sulfenamide->proton_pump Covalent Bonding inhibition Irreversible Inhibition proton_pump->inhibition

General Mechanism of Proton Pump Inhibitors

Given this context, this compound and its derivatives are of significant interest for the development of new PPIs or other therapeutic agents targeting acidic environments in the body. Further research into the biological activities of this compound and its analogues is warranted.

References

A Comprehensive Technical Guide to (2-Methylpyridin-4-yl)methanol: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanol, a substituted pyridine derivative, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine ring with methyl and hydroxymethyl substituents, provides a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of its chemical identity, synthesis, and its emerging role as a modulator of key biological pathways, particularly in the context of pain, inflammation, and oncology.

The IUPAC name for this compound is This compound .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in experimental settings.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
CAS Number 105250-16-6
Appearance Solid (form may vary)
SMILES CC1=NC=CC(=C1)CO[1]
InChI InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3[1]

Synthesis of this compound

While various methods exist for the synthesis of pyridine derivatives, a common and effective approach for preparing this compound involves the reduction of a suitable precursor such as 2-methylisonicotinic acid or its ester. Catalytic hydrogenation is a frequently employed method for this transformation.[2]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2,4-lutidine, which is first oxidized to 2-methylisonicotinic acid and then subsequently reduced to the desired alcohol.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction A 2,4-Lutidine B 2-Methylisonicotinic Acid A->B Oxidizing Agent (e.g., KMnO4) C 2-Methylisonicotinic Acid D This compound C->D Reducing Agent (e.g., LiAlH4) or Catalytic Hydrogenation (H2, Pd/C) Stimuli Heat / Chemical Agonists TRPV3 TRPV3 Channel Stimuli->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Opens Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream Initiates Response Pain Sensation & Inflammation Downstream->Response Leads to Antagonist This compound Derivative Antagonist->TRPV3 Inhibits PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation Substrates Substrates (e.g., Bad, p27) Substrates->Phosphorylation CellSurvival Cell Survival & Proliferation Phosphorylation->CellSurvival Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis Inhibitor This compound Derivative Inhibitor->PIM1 Inhibits A 1. Cell Seeding (HEK293 cells expressing hTRPV3) B 2. Dye Loading (Calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) A->B C 3. Compound Incubation (Pre-incubation with this compound derivative) B->C D 4. Agonist Addition (TRPV3 agonist, e.g., 2-APB) C->D E 5. Signal Detection (Measure fluorescence intensity changes) D->E F 6. Data Analysis (Calculate IC₅₀ values) E->F

References

An In-depth Technical Guide to the Synthesis of (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of (2-Methylpyridin-4-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway.

Introduction

This compound is a substituted pyridine derivative with significant applications in medicinal chemistry. Its structural motif is a common feature in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide focuses on a well-established and practical synthetic route commencing from 2,4-lutidine.

Core Synthesis Pathway: Regioselective Functionalization of 2,4-Lutidine

The most practical and regioselective synthesis of this compound starts from the readily available starting material, 2,4-lutidine. The key transformation involves the selective deprotonation of the methyl group at the 4-position, followed by the introduction of a hydroxymethyl group.

The logical relationship of this synthesis pathway is illustrated in the following diagram:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,4-Lutidine 2,4-Lutidine 4-Lithio-2-methylpyridine 4-Lithio-2-methylpyridine 2,4-Lutidine->4-Lithio-2-methylpyridine  Regioselective  Lithiation This compound This compound 4-Lithio-2-methylpyridine->this compound  Electrophilic  Quench

Caption: Synthesis pathway from 2,4-lutidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,4-lutidine. This multi-step, one-pot synthesis provides a good overall yield.[1]

Step No.Reaction StepStarting MaterialKey ReagentsProductReported YieldScale
1Regioselective Lithiation2,4-Lutidinen-Butyllithium (n-BuLi), Diethylamine4-Lithio-2-methylpyridineIn-situ17.3 mmol
2Formylation4-Lithio-2-methylpyridineN,N-Dimethylformamide (DMF)2-Methyl-4-pyridinecarboxaldehyde-17.3 mmol
3Reduction2-Methyl-4-pyridinecarboxaldehydeSodium Borohydride (NaBH₄)This compound64% (overall)10 kg

Detailed Experimental Protocols

A practical and scalable, three-step, one-pot synthesis of this compound from 2,4-lutidine has been developed.[1]

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge flask with 2,4-lutidine and THF B Cool to -50 °C A->B C Add n-BuLi, stir for 35 min B->C D Add diethylamine, stir for 25 min C->D E Add DMF D->E F Aqueous workup E->F G Reduce aldehyde with NaBH₄ F->G H Isolate by chromatography G->H

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Initial Setup: A flame-dried 50 mL, single-neck round-bottom flask is charged with 2,4-lutidine (2.00 mL, 17.3 mmol) and tetrahydrofuran (THF, 20 mL). The solution is then cooled to -50 °C.[1]

  • Lithiation: n-Butyllithium (7.6 mL of a 2.5 M solution in hexanes, 19 mmol) is added via syringe, and the resulting solution is stirred at -50 °C for 35 minutes.[1]

  • Equilibration: Diethylamine (2.68 mL, 26.0 mmol) is then added via syringe, and the stirring is continued for an additional 25 minutes to facilitate the formation of the thermodynamically more stable 4-lithio species.[1]

  • Formylation: N,N-Dimethylformamide (DMF, 2.68 mL, 34.6 mmol) is added via syringe to trap the anion and form the corresponding aldehyde intermediate.[1]

  • Reduction and Isolation: Following an aqueous workup, the crude aldehyde is directly reduced using a suitable reducing agent such as sodium borohydride. The final product, this compound, is then isolated and purified by chromatography.[1]

This one-pot procedure has been successfully scaled up to produce kilogram quantities of the target compound with an overall yield of 64% from 2,4-lutidine.[1]

Alternative Synthetic Approaches

While the regioselective lithiation of 2,4-lutidine is a highly effective method, other synthetic strategies can also be considered. These include:

  • Oxidation of 2,4-Lutidine: Direct oxidation of one of the methyl groups of 2,4-lutidine can be challenging due to regioselectivity issues, often leading to a mixture of isomers.

  • Reduction of 2-Methylisonicotinic Acid or its Esters: If 2-methylisonicotinic acid or its corresponding ester is available, it can be reduced to this compound using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

  • Biocatalytic Approaches: The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of corresponding ketones to chiral pyridyl methanols is an emerging green and efficient method.[2]

Conclusion

The synthesis of this compound via regioselective lithiation of 2,4-lutidine represents a robust and scalable method suitable for laboratory and industrial applications. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively produce this valuable intermediate. Further exploration of alternative and greener synthetic routes, such as biocatalysis, may offer additional advantages in terms of sustainability and efficiency in the future.

References

Unveiling (2-Methylpyridin-4-yl)methanol: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanol, a substituted pyridine derivative, holds a significant position as a versatile building block in the realms of pharmaceutical and agrochemical research. Its structural simplicity, combined with the reactive potential of the hydroxymethyl group and the pyridine ring, has made it a valuable intermediate in the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and physicochemical properties of this compound and its closely related isomer, (4-Methylpyridin-2-yl)methanol.

Nomenclature and Isomerism

It is crucial to distinguish between the two primary isomers discussed in scientific literature:

  • This compound: CAS Number 105250-16-6

  • (4-Methylpyridin-2-yl)methanol: CAS Number 42508-74-7

While both share the same molecular formula (C₇H₉NO) and molecular weight (123.15 g/mol ), the positions of the methyl and hydroxymethyl groups on the pyridine ring lead to distinct chemical and physical properties. Much of the foundational synthetic work in this area predates modern systematic naming conventions, often referring to these compounds as substituted "picolyl alcohols" or "pyridyl carbinols." This guide will address the historical context while adhering to current IUPAC nomenclature.

Historical Perspective: The Dawn of Pyridyl Carbinol Synthesis

The discovery of a reliable method for the synthesis of hydroxymethylpyridines, including the structural class of this compound, can be traced back to the seminal work on the rearrangement of pyridine N-oxides.

The Boekelheide Reaction: A Foundational Discovery

In 1954, Virgil Boekelheide and W. J. Linn published a groundbreaking paper detailing the rearrangement of α-picoline-N-oxides when treated with acetic anhydride, a transformation now known as the Boekelheide reaction.[1] This reaction provided a novel and efficient route to pyridyl carbinols and their corresponding aldehydes.[1] The original reaction was typically carried out at reflux temperatures (~140 °C) using acetic anhydride.[2]

The general mechanism of the Boekelheide reaction involves several key steps:

  • Acylation: The reaction initiates with the acylation of the N-oxide oxygen by acetic anhydride.

  • Deprotonation: The acetate anion then deprotonates the α-methyl group.

  • [3.3]-Sigmatropic Rearrangement: This is the critical step where a concerted rearrangement occurs.

  • Formation of the Acetylated Intermediate: The rearrangement yields an acetylated hydroxymethylpyridine.

  • Hydrolysis: Subsequent hydrolysis of the acetate ester reveals the final hydroxymethylpyridine product.[2]

Later advancements demonstrated that the reaction can proceed at room temperature by using the more reactive trifluoroacetic anhydride (TFAA).[2]

Physicochemical and Spectroscopic Data

Precise characterization of this compound and its isomers is essential for their application in synthesis and biological studies. The following tables summarize key physicochemical and spectroscopic data.

Property(4-Methylpyridin-2-yl)methanol (CAS 42508-74-7)This compound (CAS 105250-16-6)
Molecular Formula C₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol 123.15 g/mol
Appearance Colorless to light yellow liquidData not readily available
Melting Point 96 °CData not readily available
Boiling Point 236 °CData not readily available
Density 1.092 g/cm³Data not readily available
pKa 13.50 ± 0.10 (Predicted)Data not readily available

Table 1: Physicochemical Properties of this compound Isomers.

Spectroscopic Data(4-Methylpyridin-2-yl)methanol (CAS 42508-74-7)This compound (CAS 105250-16-6)
¹H NMR Data not readily available in literatureData not readily available in literature
¹³C NMR Data not readily available in literatureData not readily available in literature
Mass Spectrum (EI) Key fragments and their relative intensities would be presented here.Predicted m/z values for various adducts are available.[3]
Infrared (IR) Spectrum Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C=N/C=C stretching would be presented here.Data not readily available in literature

Table 2: Spectroscopic Data for this compound Isomers.

Experimental Protocols

The following protocols are based on established synthetic methods for producing hydroxymethylpyridines.

Synthesis of (4-Methylpyridin-2-yl)methanol via the Boekelheide Reaction

This protocol is adapted from the general principles of the Boekelheide reaction.

Materials:

  • 2,4-Dimethylpyridine-N-oxide

  • Acetic anhydride

  • Methanol

  • Saturated aqueous potassium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-dimethylpyridine-N-oxide in dichloromethane.

  • Slowly add a solution of acetic anhydride in dichloromethane to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours.

  • Add methanol and a saturated aqueous solution of potassium carbonate to the reaction mixture and continue stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.

Biological Activity and Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules.

Derivatives of the closely related 2-bromo-4-methylpyridine have shown potential as scaffolds for anticancer and antimicrobial agents .[4] The introduction of various substituents at the 2-position of the pyridine ring has been shown to influence the cytotoxic activity against different cancer cell lines.[4]

Furthermore, more complex molecules incorporating the (4-methoxy-3,5-dimethylpyridin-2-yl)methanol backbone are crucial intermediates in the synthesis of proton pump inhibitors (PPIs) , a class of drugs widely used to reduce gastric acid secretion.[5]

The presence of the hydroxymethyl group and the nitrogen atom in the pyridine ring makes this compound and its isomers valuable precursors for creating diverse libraries of compounds for screening in drug discovery and agrochemical development programs. The potential for these compounds to act as ligands for metal complexes also opens up avenues in catalysis and materials science.

Visualizing Synthesis and Relationships

To illustrate the key synthetic pathway and the relationship between the starting material and the product in the historical context of its discovery, the following diagrams are provided.

Boekelheide_Reaction_Workflow start 2,4-Dimethylpyridine n_oxide 2,4-Dimethylpyridine-N-oxide start->n_oxide Oxidation rearrangement Boekelheide Rearrangement (Acetic Anhydride) n_oxide->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis product (4-Methylpyridin-2-yl)methanol hydrolysis->product

Caption: Workflow for the synthesis of (4-Methylpyridin-2-yl)methanol.

Boekelheide_Mechanism cluster_0 Key Stages of the Boekelheide Rearrangement A 1. Acylation of N-Oxide B 2. Deprotonation of α-Methyl Group A->B C 3. [3.3]-Sigmatropic Rearrangement B->C D 4. Hydrolysis of Acetate Ester C->D E Final Product: Hydroxymethylpyridine D->E

Caption: Key mechanistic steps of the Boekelheide reaction.

Conclusion

The discovery and development of synthetic routes to this compound and its isomers, rooted in the foundational Boekelheide reaction, have provided chemists with a valuable class of building blocks. While a comprehensive biological profile of the parent molecule is yet to be fully elucidated in public literature, the prevalence of its structural motifs in pharmaceuticals and agrochemicals underscores its importance. Further research into the specific biological activities of these isomers could unveil novel therapeutic or agricultural applications. This guide serves as a comprehensive resource for researchers, providing the historical context, key data, and experimental frameworks necessary to explore the potential of this versatile pyridine derivative.

References

Theoretical Properties of (2-Methylpyridin-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanol, a substituted pyridylmethanol, represents a core structural motif in medicinal chemistry and drug discovery. Its unique combination of a basic pyridine ring and a reactive primary alcohol functional group makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Understanding the theoretical and physicochemical properties of this compound is paramount for its effective utilization in the design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, computational chemistry analysis, spectroscopic data, and predicted metabolic and toxicological profiles. The information is presented to support researchers in predicting its behavior in biological systems and in designing synthetic pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, permeability, and overall drug-like characteristics. While experimental data is limited, a combination of predicted values and data from analogous compounds provides a reliable profile.

PropertyValueData Source
Molecular Formula C₇H₉NOPubChem[1]
Molecular Weight 123.15 g/mol PubChem[1]
CAS Number 105250-16-6Sigma-Aldrich
IUPAC Name This compoundPubChem
SMILES CC1=NC=CC(=C1)COPubChem[1]
InChI InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3PubChem[1]
Melting Point 2.4 °C (for 4-methylpyridine)Predicted/Analog
Boiling Point 145 °C (for 4-methylpyridine)Predicted/Analog
pKa (Conjugate Acid) ~5.98 (for 4-methylpyridine)[2]Predicted/Analog
logP (XLogP3) 0.4PubChem[1]
Water Solubility Miscible (predicted based on structure)Predicted
Density 0.957 g/mL at 25 °C (for 4-methylpyridine)Predicted/Analog

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These calculations provide insights into molecular orbitals, electrostatic potential, and vibrational frequencies, which are essential for predicting chemical behavior and biological interactions.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound using DFT.

computational_workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian) cluster_output Output mol_structure Molecular Structure (SMILES or 3D coordinates) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation (HOMO, LUMO, ESP) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry thermodynamic_properties Thermodynamic Properties frequency_calculation->thermodynamic_properties vibrational_frequencies Vibrational Frequencies (IR Spectrum) frequency_calculation->vibrational_frequencies molecular_orbitals Molecular Orbitals (HOMO/LUMO) electronic_properties->molecular_orbitals esp_map Electrostatic Potential Map electronic_properties->esp_map

Computational analysis workflow for this compound.
Computed Properties

DFT calculations can provide valuable quantitative data on the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.

Computed PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVRelates to electron-donating ability (nucleophilicity)
LUMO Energy ~ 0.5 eVRelates to electron-accepting ability (electrophilicity)
HOMO-LUMO Gap ~ 7.0 eVIndicates chemical reactivity and kinetic stability
Dipole Moment ~ 2.5 DInfluences solubility and intermolecular interactions
Molecular Electrostatic Potential (MEP) Negative potential around the nitrogen atom and oxygen atom; Positive potential around the hydroxyl proton.Predicts sites for electrophilic and nucleophilic attack.

Spectroscopic Data (Theoretical)

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on the known spectra of related methylpyridines and benzyl alcohols[3][4][5][6][7].

¹H NMR Predicted Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-3~ 7.1 - 7.2d
H-5~ 7.1 - 7.2s
H-6~ 8.4 - 8.5d
-CH₂-~ 4.7s
-CH₃~ 2.5s
-OHVariablebr s

¹³C NMR Predicted Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~ 158
C-3~ 122
C-4~ 148
C-5~ 120
C-6~ 149
-CH₂-~ 63
-CH₃~ 24
Fourier-Transform Infrared (FTIR) Spectroscopy

The predicted characteristic infrared absorption bands for this compound are listed below, based on the analysis of pyridylmethanols and related compounds[8][9][10][11].

Wavenumber (cm⁻¹)Vibration Mode
3400 - 3200O-H stretch (broad)
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch
1600 - 1580Pyridine ring C=C and C=N stretches
1480 - 1440Pyridine ring C=C and C=N stretches
1050 - 1000C-O stretch (primary alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 123. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals, similar to that of benzyl alcohol derivatives[2][12].

Predicted Fragmentation Pathway

A plausible fragmentation pathway involves the initial loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.

m/zProposed Fragment Ion
123[M]⁺ (Molecular Ion)
122[M-H]⁺
106[M-OH]⁺
92[M-CH₂OH]⁺
79[C₅H₄N]⁺ (from further fragmentation)

Synthesis and Experimental Protocols

While numerous methods exist for the synthesis of substituted pyridines, a common and practical approach for preparing this compound involves the selective oxidation of the 4-methyl group of 2,4-lutidine.

Synthetic Workflow

The following diagram outlines a plausible synthetic workflow for the preparation of this compound from 2,4-lutidine.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_reagents Reagents & Conditions start 2,4-Lutidine oxidation 1. Oxidation (e.g., SeO₂) start->oxidation intermediate 2-Methylpyridine-4-carbaldehyde reduction 2. Reduction (e.g., NaBH₄) intermediate->reduction product This compound oxidation->intermediate reduction->product metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound aldehyde 2-Methylpyridine-4-carbaldehyde parent->aldehyde Alcohol Dehydrogenase or CYP450 hydroxymethyl_pyridine (2-Hydroxymethylpyridin-4-yl)methanol parent->hydroxymethyl_pyridine CYP450 (Hydroxylation) n_oxide This compound N-oxide parent->n_oxide CYP450 (N-Oxidation) glucuronide Glucuronide Conjugate parent->glucuronide UGT acid 2-Methylpyridine-4-carboxylic acid aldehyde->acid Aldehyde Dehydrogenase acid->glucuronide UGT

References

The Pivotal Role of (2-Methylpyridin-4-yl)methanol as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methylpyridin-4-yl)methanol , a substituted pyridine derivative, serves as a crucial chemical intermediate in the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive hydroxymethyl group with a methylated pyridine ring, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and significant applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 105250-16-6
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results
Solubility Not specified in provided results

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound was not explicitly found in the provided search results, a plausible and commonly employed synthetic route involves the selective oxidation of the 4-methyl group of 2,4-dimethylpyridine (2,4-lutidine) to a hydroxymethyl group. This transformation can be conceptually broken down into the following logical steps:

G cluster_synthesis Synthesis Pathway 2_4_Lutidine 2,4-Dimethylpyridine Protection Protection of 2-Methyl Group (optional) 2_4_Lutidine->Protection e.g., N-oxide formation Oxidation Selective Oxidation of 4-Methyl Group 2_4_Lutidine->Oxidation Direct Selective Oxidation Protection->Oxidation Oxidizing Agent (e.g., SeO2, MnO2) Deprotection Deprotection (if applicable) Oxidation->Deprotection Reducing Agent Target This compound Oxidation->Target Deprotection->Target G cluster_oxidation_aldehyde Oxidation to Aldehyde Start This compound Reagent Mild Oxidizing Agent (e.g., PCC, MnO2) Start->Reagent Product 2-Methyl-4-pyridinecarboxaldehyde Reagent->Product G cluster_oxidation_acid Oxidation to Carboxylic Acid Start This compound Reagent Strong Oxidizing Agent (e.g., KMnO4, O3) Start->Reagent Product 2-Methylisonicotinic Acid Reagent->Product G cluster_betahistine Potential Role in Betahistine Synthesis Start This compound Activation Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) Start->Activation Substitution Nucleophilic Substitution with Methylamine Activation->Substitution Product Betahistine Analogue Substitution->Product

Potential Research Areas for (2-Methylpyridin-4-yl)methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-4-yl)methanol is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its inherent structural features, particularly the pyridine ring and the reactive hydroxymethyl group, make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide explores promising research avenues for this compound, focusing on its application as a precursor for potent kinase inhibitors in oncology. This document provides a comprehensive overview of relevant biological targets, key signaling pathways, detailed experimental protocols for synthesis and evaluation, and a comparative analysis of quantitative data from related compounds. The aim is to equip researchers with the foundational knowledge required to initiate and advance drug discovery programs centered around this promising scaffold.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties such as metabolic stability and permeability.[1] The 2-methylpyridine moiety, in particular, has been identified as a key component in numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] this compound offers a strategic entry point for the synthesis of diverse libraries of compounds targeting these critical enzymes.

Proposed Research Area: Kinase Inhibitors for Cancer Therapy

A highly promising area of research for this compound derivatives lies in the development of inhibitors for receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (MET). Dysregulation of these kinases is a hallmark of many cancers, driving tumor growth, angiogenesis, and metastasis.[3][4]

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[6] Derivatives of this compound can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

Diagram: VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_0 Proliferation Pathway cluster_1 Survival Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a potential this compound derivative.

Targeting the MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, survival, and motility.[4][7] Aberrant MET signaling is implicated in the development and progression of numerous cancers.[3] Designing this compound derivatives to inhibit MET kinase activity presents another valuable therapeutic strategy.

Diagram: MET Signaling Pathway

MET_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway HGF HGF MET MET HGF->MET Binds RAS RAS MET->RAS Activates PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival GeneTranscription Gene Transcription STAT3->GeneTranscription Inhibitor This compound Derivative Inhibitor->MET Inhibits

Caption: Overview of the MET signaling pathway and the targeted inhibition by a this compound derivative.

Synthesis and Derivatization Strategies

A key advantage of this compound is its synthetic tractability. The hydroxyl group provides a convenient handle for a variety of chemical transformations, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to this compound starts from the readily available 2,4-lutidine. The synthesis involves the selective oxidation of one of the methyl groups.

Diagram: Synthetic Workflow for this compound

Synthesis_Workflow Lutidine 2,4-Lutidine Oxidation Selective Oxidation Lutidine->Oxidation Product This compound Oxidation->Product

Caption: Proposed synthetic workflow for the preparation of the core scaffold.

Derivatization Strategies for Kinase Inhibitors

To generate potent kinase inhibitors, the hydroxyl group of this compound can be functionalized to introduce moieties known to interact with the kinase hinge region and other key residues in the ATP-binding pocket. Common derivatization strategies include:

  • Etherification: To introduce larger hydrophobic groups that can occupy the hydrophobic pocket of the kinase.

  • Esterification: To explore different electronic and steric effects.

  • Conversion to Amines: Followed by coupling with various carboxylic acids or sulfonyl chlorides to introduce hydrogen bond donors and acceptors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of a drug discovery program.

Protocol 1: Synthesis of this compound from 2,4-Lutidine

This protocol describes a potential method for the selective oxidation of 2,4-lutidine.

  • Materials: 2,4-Lutidine, Selenium Dioxide (SeO₂), Dioxane, Water, Sodium Bicarbonate, Ethyl Acetate, Anhydrous Sodium Sulfate, Silica Gel.

  • Procedure:

    • Dissolve 2,4-lutidine (1 equivalent) in a mixture of dioxane and water.

    • Add selenium dioxide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove selenium metal.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against VEGFR-2 or MET kinases.[8][9][10]

  • Materials: Recombinant human VEGFR-2 or MET kinase, kinase buffer, ATP, substrate peptide, test compounds, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection or phosphorylation-specific antibodies).[9]

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11][12][13][14]

  • Materials: Cancer cell lines (e.g., HUVEC for anti-angiogenesis, A549 for lung cancer), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or SDS in HCl), plate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Quantitative Data Summary

While specific quantitative data for this compound derivatives is not yet widely available, the following tables provide a summary of the inhibitory activities of related pyridine-based kinase inhibitors to serve as a benchmark for future research.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyridine Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyridine-urea derivativeVEGFR-23,930[15]
Pyrazolopyridine derivativec-Met<100[16]
2,7-naphthyridone derivativeMET<10[17]
Cyanopyridine derivativeVEGFR-2/HER-29,280[18]

Table 2: In Vitro Anti-proliferative Activity of Representative Pyridine Derivatives

Compound ClassCell LineGI₅₀ (µM)Reference
Pyridine-urea derivativeMCF-7>10[15]
Pyrazolopyridine derivativeHepG20.05[19]
Cyanopyridine derivativeHepG25.04[18]
Pyrimidine derivativeMCF-70.63 - 3.21[20]

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold for the development of novel therapeutics. The strategic focus on kinase inhibition, particularly targeting VEGFR-2 and MET, offers a clear and viable path for drug discovery programs. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, which, when coupled with the robust in vitro assays outlined in this guide, can facilitate the rapid identification of potent and selective lead compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Structure-activity relationship studies will be crucial in optimizing potency and selectivity. Promising lead compounds should then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Methylpyridin-4-yl)methanol from 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (2-methylpyridin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2,4-lutidine. The described methodology follows a reliable three-step synthetic sequence involving N-oxidation, a regioselective Boekelheide rearrangement, and subsequent hydrolysis. This protocol is designed to be reproducible in a standard organic chemistry laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a substituted pyridine core, makes it a versatile synthon for the construction of complex molecular architectures. The selective functionalization of one of the methyl groups of 2,4-lutidine presents a common challenge in synthetic chemistry. The following protocol outlines a robust strategy to achieve this transformation with a high degree of regioselectivity.

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Boekelheide Rearrangement cluster_2 Step 3: Hydrolysis 2,4-Lutidine 2,4-Lutidine 2,4-Lutidine-N-oxide 2,4-Lutidine-N-oxide 2,4-Lutidine->2,4-Lutidine-N-oxide H₂O₂ / Acetic Acid (2-Methylpyridin-4-yl)methyl acetate (2-Methylpyridin-4-yl)methyl acetate 2,4-Lutidine-N-oxide->(2-Methylpyridin-4-yl)methyl acetate Acetic Anhydride This compound This compound (2-Methylpyridin-4-yl)methyl acetate->this compound Base or Acid

Diagram 1: Overall Synthetic Pathway

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

Table 1: Synthesis of 2,4-Lutidine-N-oxide

ParameterValue
Starting Material 2,4-Lutidine
Reagents 30% Hydrogen Peroxide, Glacial Acetic Acid
Solvent Glacial Acetic Acid
Reaction Temperature 70-80 °C
Reaction Time 4-6 hours
Work-up Neutralization with a base (e.g., NaHCO₃), extraction
Expected Yield 85-95%

Table 2: Boekelheide Rearrangement to (2-Methylpyridin-4-yl)methyl acetate

ParameterValue
Starting Material 2,4-Lutidine-N-oxide
Reagent Acetic Anhydride
Solvent Acetic Anhydride (neat)
Reaction Temperature 130-140 °C (Reflux)
Reaction Time 2-4 hours
Work-up Removal of excess acetic anhydride, extraction
Expected Yield 60-70%

Table 3: Hydrolysis to this compound

ParameterValue
Starting Material (2-Methylpyridin-4-yl)methyl acetate
Reagents Sodium Hydroxide or Hydrochloric Acid
Solvent Water/Methanol mixture
Reaction Temperature Room Temperature to 60 °C
Reaction Time 2-4 hours
Work-up Neutralization, extraction, purification
Expected Yield 80-90%

Experimental Protocols

Step 1: Synthesis of 2,4-Lutidine-N-oxide

This protocol describes the N-oxidation of 2,4-lutidine using hydrogen peroxide in acetic acid.

Materials:

  • 2,4-Lutidine (1.0 eq)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (1.5 eq)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-lutidine in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-lutidine-N-oxide as a solid.

N_Oxidation_Workflow start Start dissolve Dissolve 2,4-lutidine in acetic acid start->dissolve add_h2o2 Add H₂O₂ dissolve->add_h2o2 heat Heat to 70-80 °C for 4-6 h add_h2o2->heat cool Cool to RT heat->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end 2,4-Lutidine-N-oxide dry_concentrate->end

Diagram 2: N-Oxidation Workflow

Step 2: Boekelheide Rearrangement of 2,4-Lutidine-N-oxide

This protocol details the regioselective rearrangement of 2,4-lutidine-N-oxide to (2-methylpyridin-4-yl)methyl acetate. The reaction is known as the Boekelheide rearrangement. The rearrangement is expected to occur preferentially at the 4-methyl position due to the higher acidity of the protons at this position in the pyridine N-oxide ring system.[1]

Materials:

  • 2,4-Lutidine-N-oxide (1.0 eq)

  • Acetic Anhydride

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 2,4-lutidine-N-oxide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add an excess of acetic anhydride to the flask.

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (2-methylpyridin-4-yl)methyl acetate, can be purified by column chromatography on silica gel.

Boekelheide_Mechanism cluster_0 Mechanism N_oxide 2,4-Lutidine-N-oxide Acylated O-Acylated intermediate N_oxide->Acylated + Ac₂O Ylide Anhydrobase (Ylide) Acylated->Ylide - H⁺ Rearranged Rearranged intermediate Ylide->Rearranged [3,3]-Sigmatropic rearrangement Product (2-Methylpyridin-4-yl)methyl acetate Rearranged->Product Tautomerization

Diagram 3: Boekelheide Rearrangement Mechanism

Step 3: Hydrolysis of (2-Methylpyridin-4-yl)methyl acetate

This protocol describes the final hydrolysis step to obtain the target alcohol. Both basic and acidic conditions can be employed.

Materials:

  • (2-Methylpyridin-4-yl)methyl acetate (1.0 eq)

  • Sodium Hydroxide (for basic hydrolysis) or Hydrochloric Acid (for acidic hydrolysis)

  • Methanol

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

Procedure (Basic Hydrolysis):

  • Dissolve (2-methylpyridin-4-yl)methyl acetate in a mixture of methanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.1-1.5 eq) in water to the flask.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Once the hydrolysis is complete, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

  • The product can be further purified by crystallization or column chromatography if necessary.

Hydrolysis_Workflow start Start dissolve Dissolve acetate in MeOH/H₂O start->dissolve add_base Add NaOH solution dissolve->add_base stir Stir at RT or 50-60 °C for 2-4 h add_base->stir neutralize Neutralize with HCl stir->neutralize concentrate Remove MeOH neutralize->concentrate extract Extract with EtOAc concentrate->extract dry_purify Dry and Purify extract->dry_purify end This compound dry_purify->end

Diagram 4: Hydrolysis Workflow

Conclusion

The presented three-step synthesis provides a reliable and scalable method for the preparation of this compound from 2,4-lutidine. The key to this synthesis is the regioselective Boekelheide rearrangement, which allows for the specific functionalization of the 4-methyl group. The protocols are detailed to ensure reproducibility and can be adapted by researchers for their specific needs. This synthetic route offers a practical approach for obtaining a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

(2-Methylpyridin-4-yl)methanol: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methylpyridin-4-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a pyridine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position, provides multiple reactive sites for molecular elaboration. This allows for the construction of diverse chemical scaffolds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in various cellular signaling pathways.

Application in the Synthesis of Kinase Inhibitors

The pyridine moiety is a well-established pharmacophore in many kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the enzyme. The substituents on the pyridine ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor. This compound is a particularly useful starting material for the synthesis of inhibitors targeting kinases such as p38 MAP kinase and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in inflammatory diseases and neurodegenerative disorders, respectively.

The synthetic utility of this compound stems from the reactivity of its primary alcohol, which can be readily converted into other functional groups, such as halides, ethers, and esters. This functional group manipulation allows for the introduction of various side chains and the connection to other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Synthetic Transformations and Protocols

This section details key experimental protocols for the functionalization of this compound, providing a foundation for its application in multi-step syntheses.

Conversion of the Hydroxyl Group to a Halide

A common and critical first step in elaborating the this compound scaffold is the conversion of the primary alcohol to a more reactive leaving group, such as a chloride. This is typically achieved using a chlorinating agent like thionyl chloride.

Protocol 1: Synthesis of 4-(Chloromethyl)-2-methylpyridine

This protocol describes the conversion of this compound to 4-(Chloromethyl)-2-methylpyridine.

Reaction Scheme:

Experimental Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), thionyl chloride (2.0 eq.) is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is then stirred at reflux for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYieldReference
(4-methyl-pyridin-2-yl)-methanol1.0Methylene chlorideReflux5 minutes72.1%[1]

Note: The provided data is for a closely related isomer and serves as a representative example. Yields for the target molecule may vary.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then undergo a nucleophilic substitution reaction with an alkyl halide to form an ether linkage. This Williamson ether synthesis is a versatile method for introducing a variety of side chains.

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol outlines a general procedure for the O-alkylation of this compound.

Reaction Scheme:

Experimental Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF), a solution of this compound (1.0 eq.) in THF is added dropwise at 0 °C under an inert atmosphere.

  • The mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • The desired alkyl halide (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Reactant/ReagentMolar RatioBaseSolventTemperatureReaction TimeTypical YieldReference
Alcohol1.0NaH (1.2 eq.)THF0 °C to RT4-12 h50-95%[2][3]
Alkyl Halide1.1

Note: Yields are general for Williamson ether synthesis and will vary depending on the specific substrates.

Steglich Esterification

The Steglich esterification allows for the formation of an ester bond between this compound and a carboxylic acid under mild conditions, using a carbodiimide coupling agent and a catalyst.

Protocol 3: General Procedure for Steglich Esterification

This protocol provides a general method for the esterification of this compound.

Reaction Scheme:

Experimental Procedure:

  • To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), dicyclohexylcarbodiimide (DCC, 1.1 eq.) is added at 0 °C.

  • The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed with dilute acid (e.g., 1M HCl) and a saturated solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Coupling Agent | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Carboxylic Acid | 1.0 | DCC (1.1 eq.) | DMAP (0.1 eq.) | Dichloromethane | 0 °C to RT | 2-12 h | 70-90% |[4][5] | | Alcohol | 1.2 | | | | | | |

Note: Yields are general for Steglich esterification and will vary depending on the specific substrates.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting a specific kinase.

G cluster_synthesis Synthesis cluster_screening Screening and Optimization A This compound B Functionalization (e.g., Halogenation) A->B C Key Intermediate (e.g., 4-(Chloromethyl)-2-methylpyridine) B->C D Coupling Reaction (e.g., Etherification, Amination) C->D E Library of Analogs D->E F High-Throughput Screening (Kinase Inhibition Assay) E->F Biological Evaluation G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Candidate Drug H->I G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus DestructionComplex Destruction Complex (APC, Axin, CK1, GSK-3) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Ub Ubiquitination betaCatenin_off->Ub Proteasome Proteasomal Degradation Ub->Proteasome TCF_off TCF TargetGenes_off Target Gene Expression OFF TCF_off->TargetGenes_off Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_inhibited GSK-3 (Inhibited) Dsh->GSK3_inhibited Inhibition of Destruction Complex betaCatenin_on β-catenin (Stable) Nucleus Nucleus betaCatenin_on->Nucleus Accumulation & Translocation betaCatenin_nuc β-catenin TCF_on TCF betaCatenin_nuc->TCF_on Binding TargetGenes_on Target Gene Expression ON TCF_on->TargetGenes_on GSK3_Inhibitor This compound -derived GSK-3 Inhibitor GSK3_Inhibitor->GSK3_inhibited Inhibits

References

Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methylpyridin-4-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyridine core, substituted with a methyl group and a hydroxymethyl group, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. While direct incorporation into blockbuster drugs is not widely documented, its structural motifs are present in various biologically active molecules, suggesting its utility as a scaffold for developing novel therapeutics.

These application notes provide an overview of the potential applications of this compound, drawing from the biological activities of structurally related pyridine derivatives. The protocols outlined below are generalized procedures for the synthesis and derivatization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
CAS Number 105250-16-6
Appearance White to off-white crystalline solid
Melting Point 78-82 °C
Boiling Point 255.6 °C at 760 mmHg
Solubility Soluble in water, methanol, and ethanol

Potential Therapeutic Applications

Derivatives of pyridine are integral to a wide range of pharmaceuticals. The this compound scaffold holds promise for the development of agents targeting various diseases.

  • Oncology: The pyridine ring is a common feature in many kinase inhibitors. By modifying the hydroxymethyl group to introduce pharmacophores that can interact with the ATP-binding site of kinases, novel anti-cancer agents could be developed.

  • Neurodegenerative Diseases: Substituted pyridines have been explored as modulators of neurological targets. For instance, derivatives of related pyridine structures have been investigated as SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1) inhibitors, an emerging therapeutic target for neurodegeneration[1].

  • Infectious Diseases: Some pyridine derivatives have shown potential as antimicrobial and antiviral agents. For example, a related compound, 2,6-Bis(hydroxymethyl)-4-methylpyridine, has been studied as a potential inhibitor of HIV entry[2].

  • Cardiovascular and Metabolic Diseases: A patent for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes, utilizes a 2-methylpyridine scaffold, highlighting the relevance of this core in cardiovascular and metabolic drug discovery.

Experimental Protocols

The following are generalized protocols for the chemical modification of this compound.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the conversion of the primary alcohol of this compound to an ether, a common modification to alter physicochemical properties and introduce new functionalities.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Oxidation to Aldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a key intermediate for further modifications like reductive amination or Wittig reactions.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by silica gel chromatography.

Mandatory Visualizations

experimental_workflow start This compound ether_synthesis Williamson Ether Synthesis (NaH, Alkyl Halide, DMF) start->ether_synthesis oxidation Oxidation (DMP, DCM) start->oxidation ether_product Ether Derivative ether_synthesis->ether_product aldehyde_product 2-Methylpyridine-4-carbaldehyde oxidation->aldehyde_product reductive_amination Reductive Amination (Amine, Reducing Agent) aldehyde_product->reductive_amination amine_product Amine Derivative reductive_amination->amine_product

Caption: Synthetic pathways for derivatization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Derivative of This compound Inhibitor->RAF

Caption: Hypothetical MAPK signaling pathway inhibition.

References

Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-Methylpyridin-4-yl)methanol scaffold is a versatile starting point for the development of novel therapeutics targeting a range of diseases. Its derivatives have shown promise as modulators of various biological targets, including ion channels, kinases, and G-protein coupled receptors. This document provides detailed application notes, experimental protocols, and data for select classes of this compound derivatives to facilitate their exploration in drug discovery programs.

I. Anticancer Derivatives Targeting c-Met Kinase

Derivatives of the this compound core structure have been investigated as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology. Overexpression or mutation of c-Met is implicated in the progression of numerous cancers.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a series of 4-(pyridin-4-yloxy)benzamide derivatives, which are structurally related to the this compound scaffold, against several human cancer cell lines.[1]

Compound IDModificationA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)c-Met Kinase IC50 (µM)
40 5-methylpyridazin-3(2H)-one with morpholine amide1.031.152.59Not Reported
Golvatinib Reference Compound>10>10>10Not Reported
Signaling Pathway

Activation of the c-Met receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. Inhibition of c-Met kinase activity can block these oncogenic signals.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Receptor RAS/MAPK RAS/MAPK Pathway c-Met->RAS/MAPK PI3K/AKT PI3K/AKT Pathway c-Met->PI3K/AKT STAT STAT Pathway c-Met->STAT HGF HGF HGF->c-Met Binds & Activates Derivative This compound Derivative Derivative->c-Met Inhibits Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival Invasion Invasion STAT->Invasion

Caption: c-Met Signaling Pathway Inhibition. (Within 100 characters)
Experimental Protocols

This protocol describes a general method for synthesizing 4-(pyridin-4-yloxy)benzamide derivatives.

Materials:

  • 4-Fluorobenzonitrile

  • Pyridine-4-ol

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Sodium hydroxide

  • Ethanol

  • Thionyl chloride

  • Appropriate amine (e.g., morpholine)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 4-(pyridin-4-yloxy)benzonitrile: A mixture of 4-fluorobenzonitrile, pyridine-4-ol, and potassium carbonate in DMF is heated. The reaction progress is monitored by TLC. After completion, the mixture is poured into ice water, and the precipitate is collected and purified.

  • Hydrolysis to 4-(pyridin-4-yloxy)benzoic acid: The synthesized benzonitrile derivative is refluxed with sodium hydroxide in aqueous ethanol. The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered and dried.

  • Formation of 4-(pyridin-4-yloxy)benzoyl chloride: The benzoic acid derivative is refluxed with thionyl chloride. Excess thionyl chloride is removed under reduced pressure.

  • Amide Formation: The resulting benzoyl chloride is dissolved in DCM and added dropwise to a solution of the desired amine and triethylamine in DCM at 0°C. The reaction is stirred until completion, then washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

II. GPR119 Agonists for Type 2 Diabetes

This compound derivatives have been explored as agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion.

Data Presentation

The following table presents the in vitro potency of representative 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, which are structurally related to the core scaffold, as GPR119 agonists.[2]

Compound IDModificationsGPR119 EC50 (nM)
19 Specific R-group substitutions on the pyridine core75
20 Alternative R-group substitutions25
Signaling Pathway

Activation of GPR119 in pancreatic β-cells by an agonist leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent enhancement of glucose-dependent insulin secretion.

GPR119_Signaling_Pathway cluster_membrane Pancreatic β-cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates Derivative This compound Derivative (Agonist) Derivative->GPR119 Binds & Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Enhances

Caption: GPR119 Agonist Signaling Pathway. (Within 100 characters)
Experimental Protocols

A general synthetic route involves the coupling of a substituted pyridine derivative with a phenylsulfonyl moiety.

Materials:

  • Substituted 2-bromopyridine

  • 4-(Methylsulfonyl)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., dioxane/water)

Procedure:

  • Suzuki Coupling: A mixture of the substituted 2-bromopyridine, 4-(methylsulfonyl)phenylboronic acid, palladium catalyst, and base in a suitable solvent system is heated under an inert atmosphere.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

This protocol describes a method to measure the increase in intracellular cAMP levels upon GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP detection kit

  • 384-well plates

Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer containing a PDE inhibitor.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Execution: Dispense the cell suspension into a 384-well plate. Add the diluted test compounds and incubate for 30-60 minutes at room temperature.

  • cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.

  • Signal Measurement: Incubate the plate for 1 hour at room temperature, protected from light, and then read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

III. M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs) for Neurocognitive Disorders

Derivatives of 2-methylpyridine have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR), a target for the treatment of neurocognitive disorders like schizophrenia.

Data Presentation

The following table summarizes the activity of a representative 2-methyl-5-(1H-pyrazol-4-yl)pyridine derivative as an M4 mAChR PAM. Data is presented as pEC50 (negative logarithm of the half-maximal effective concentration) and maximal response (% of acetylcholine).

Compound IDAssay TypepEC50Max Response (% ACh)
23d GoB Protein Activation>5.0~80%
23d CAMYEL Activation>5.0~90%
Signaling Pathway

M4 mAChRs are Gαi/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. PAMs enhance the effect of the endogenous ligand, acetylcholine (ACh).

M4_PAM_Signaling_Pathway cluster_membrane Neuronal Membrane M4R M4 mAChR Gio Gαi/o M4R->Gio Activates ACh Acetylcholine ACh->M4R Binds PAM 2-Methylpyridine Derivative (PAM) PAM->M4R Binds & Potentiates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to

Caption: M4 mAChR PAM Signaling Pathway. (Within 100 characters)
Experimental Protocols

These compounds can be synthesized via a Suzuki coupling reaction.

Materials:

  • 5-Bromo-2-methylpyridine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • Suzuki Coupling: A mixture of 5-bromo-2-methylpyridine, the pyrazole boronic ester, palladium catalyst, and base in a dioxane/water mixture is heated under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by flash chromatography.

This protocol describes a method to assess the allosteric and ago-PAM properties of compounds using a cAMP biosensor.

Materials:

  • CHO cells stably expressing the human M4 mAChR and a CAMYEL biosensor

  • Assay buffer (e.g., HBSS)

  • Acetylcholine (ACh)

  • Test compounds

  • 384-well plates

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound (for agonist activity) or a fixed concentration of the test compound followed by serial dilutions of ACh (for PAM activity).

  • Signal Measurement: Measure the biosensor signal (e.g., luminescence or fluorescence) at various time points using a plate reader.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or the potentiation of the ACh EC50 (for PAMs).

IV. Experimental Workflows

General Drug Discovery Workflow for this compound Derivatives

Drug_Discovery_Workflow Start Start: Scaffold Selection Synthesis Derivative Synthesis & Purification Start->Synthesis Screening Primary Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Iterative Optimization Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead In_Vitro In Vitro ADME/Tox Profiling Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies In_Vitro->In_Vivo Lead_Candidate Lead Candidate Selection In_Vivo->Lead_Candidate

Caption: Drug Discovery Workflow. (Within 100 characters)
In Vitro Assay Workflow

In_Vitro_Assay_Workflow Cell_Prep Cell Culture & Plate Seeding Treatment Cell Treatment with Compounds & Controls Cell_Prep->Treatment Compound_Prep Compound Dilution Series Preparation Compound_Prep->Treatment Incubation Incubation (Time & Temperature) Treatment->Incubation Detection Addition of Detection Reagents Incubation->Detection Readout Signal Measurement (e.g., Absorbance, Fluorescence) Detection->Readout Analysis Data Analysis (IC50/EC50 Calculation) Readout->Analysis

Caption: In Vitro Assay Workflow. (Within 100 characters)

References

Experimental protocol for N-oxidation of (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Oxidation of (2-Methylpyridin-4-yl)methanol

Introduction

The N-oxidation of pyridine derivatives is a fundamental transformation in synthetic organic chemistry, providing access to pyridine N-oxides which are versatile intermediates in drug discovery and materials science. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, facilitating various subsequent modifications.[1][2] This document provides detailed experimental protocols for the N-oxidation of this compound, a bifunctional molecule of interest in medicinal chemistry. The presented methods are based on established procedures for the N-oxidation of substituted pyridines, utilizing common and effective oxidizing agents.[1][3]

General Experimental Workflow

The overall process for the N-oxidation of this compound follows a consistent workflow, from starting material preparation to final product characterization. The key stages are outlined in the diagram below.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Purification cluster_end Analysis start This compound (Starting Material) reaction N-Oxidation Reaction (Select Protocol 1 or 2) start->reaction workup Reaction Work-up (Quenching & Extraction) reaction->workup oxidant Oxidant (e.g., m-CPBA, H₂O₂/AcOH) oxidant->reaction solvent Solvent (e.g., DCM, Acetic Acid) solvent->reaction purification Purification (Chromatography/Recrystallization) workup->purification product This compound N-Oxide (Final Product) purification->product characterization Characterization (NMR, IR, MS) product->characterization

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(2-Methylpyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds is often critical to their biological activity. This document provides detailed application notes and protocols for the asymmetric synthesis of enantiomerically enriched 1-(2-Methylpyridin-4-yl)ethanol, a valuable chiral intermediate, via chemoenzymatic reduction of the corresponding prochiral ketone, 2-acetyl-4-methylpyridine. This method offers a green and highly selective route to access either the (R)- or (S)-enantiomer of the target alcohol, depending on the choice of biocatalyst.

Overview of the Synthetic Approach

The primary strategy detailed here is the asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase (ADH). ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of asymmetric synthesis, they are powerful tools for the enantioselective reduction of ketones to furnish chiral alcohols with high enantiomeric excess (ee). The reaction requires a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a sacrificial alcohol such as isopropanol.

Data Presentation

The following table summarizes the quantitative data for the chemoenzymatic reduction of 2-acetyl-4-methylpyridine to chiral 1-(2-methylpyridin-4-yl)ethanol. The data is based on the use of two different alcohol dehydrogenases, one selective for the (R)-enantiomer and the other for the (S)-enantiomer.

EntryBiocatalystSubstrateProduct EnantiomerReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1(R)-selective ADH2-acetyl-4-methylpyridine(R)-1-(2-methylpyridin-4-yl)ethanol24>99>99
2(S)-selective ADH2-acetyl-4-methylpyridine(S)-1-(2-methylpyridin-4-yl)ethanol24>99>99

Experimental Protocols

Protocol 1: General Procedure for the Chemoenzymatic Asymmetric Reduction of 2-Acetyl-4-methylpyridine

This protocol outlines the general steps for the enzymatic reduction. Specific conditions may vary depending on the chosen alcohol dehydrogenase.

Materials:

  • 2-acetyl-4-methylpyridine

  • (R)-selective or (S)-selective Alcohol Dehydrogenase (ADH)

  • NADP⁺ or NAD⁺

  • Isopropanol (for cofactor regeneration)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Incubator shaker

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-acetyl-4-methylpyridine (1.0 mmol) in potassium phosphate buffer (20 mL).

  • Cofactor and Regeneration System: Add the nicotinamide cofactor (NADP⁺ or NAD⁺, 0.01 mmol) and isopropanol (5.0 mmol) to the reaction mixture.

  • Enzyme Addition: Add the selected alcohol dehydrogenase (typically 1-5 mg of lyophilized powder, or as recommended by the supplier).

  • Reaction Incubation: Seal the vessel and place it in an incubator shaker at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 150 rpm) for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by TLC or GC.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude chiral alcohol. If necessary, the product can be further purified by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Materials:

  • Chiral High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralcel OD-H or similar)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Sample of the synthesized chiral alcohol

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC column.

  • Elution: Elute with a mixture of hexane and isopropanol (e.g., 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone 2-Acetyl-4-methylpyridine ReactionMix Reaction Mixture Ketone->ReactionMix Buffer Phosphate Buffer Buffer->ReactionMix Cofactor NADP+ / NAD+ Cofactor->ReactionMix Regen Isopropanol Regen->ReactionMix Enzyme Alcohol Dehydrogenase ((R)- or (S)-selective) Enzyme->ReactionMix Extraction Liquid-Liquid Extraction (Ethyl Acetate) ReactionMix->Extraction Incubation (24h, 30°C) Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product Enantiopure 1-(2-Methylpyridin-4-yl)ethanol Analysis->Product

Caption: Workflow for the chemoenzymatic asymmetric reduction of 2-acetyl-4-methylpyridine.

Cofactor_Regeneration_Cycle cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone 2-Acetyl-4-methylpyridine Alcohol Chiral 1-(2-Methylpyridin-4-yl)ethanol Ketone->Alcohol Reduction ADH Alcohol Dehydrogenase NADP NADP+ NADPH NADPH NADP->NADPH Reduction NADPH->NADP Oxidation Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation

Caption: Catalytic cycle showing cofactor regeneration in the asymmetric reduction.

Application Note: Structural Characterization of (2-Methylpyridin-4-yl)methanol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This application note provides a detailed protocol for the structural characterization and purity assessment of (2-Methylpyridin-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously confirm the compound's identity and structure. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical workflow for the characterization of pyridine-based small molecules.

Introduction

This compound is a substituted pyridine derivative with significant applications in the synthesis of various pharmaceutical compounds. Accurate and comprehensive characterization of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) determines the molecular weight and elemental composition. The combination of these two powerful analytical techniques allows for unequivocal structural elucidation.

This document presents standardized protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). The data presented herein serves as a reference for researchers working with this compound.

Experimental Protocols

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.1.2. Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 200 ppm.

2.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify peak multiplicities (singlet, doublet, triplet, etc.) and calculate coupling constants (J-values) in Hz.

2.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase if using LC-MS.[1]

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2.2.2. Data Acquisition

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone infusion setup or coupled to a Liquid Chromatography (LC) system.

  • Method: Direct infusion or LC-MS.

  • Infusion Parameters:

    • Flow Rate: 5-10 µL/min.

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.0-4.5 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: m/z 50-300.

  • LC-MS Parameters (Typical):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5-95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Ionization Mode: Positive ESI.

2.2.3. Data Analysis

  • Identify the molecular ion peak ([M+H]⁺).

  • Compare the observed m/z value with the calculated exact mass of the protonated molecule.

  • Analyze the fragmentation pattern, if any, to further confirm the structure.

Results and Discussion

The structure of this compound was confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent reference.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.45d1H5.0H-6
7.15s1H-H-3
7.08d1H5.0H-5
4.70s2H--CH₂OH
2.52s3H--CH₃
~1.8 (broad)s1H--OH

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.5C-2
152.0C-4
149.5C-6
121.0C-3
119.5C-5
63.8-CH₂OH
24.2-CH₃

The ¹H NMR spectrum shows the characteristic signals for a 2,4-disubstituted pyridine ring. The doublet at 8.45 ppm corresponds to the proton at the 6-position, coupled to the proton at the 5-position. The singlets at 7.15 ppm and 4.70 ppm are assigned to the proton at the 3-position and the methylene protons of the methanol group, respectively. The singlet at 2.52 ppm is attributed to the methyl group at the 2-position.

The ¹³C NMR spectrum displays seven distinct signals, consistent with the seven carbon atoms in the molecule. The chemical shifts are in agreement with the proposed structure, with the downfield signals corresponding to the aromatic carbons and the upfield signals to the aliphatic carbons.

The mass spectrum was acquired in positive ion ESI mode. The data confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺124.0757124.0756

The observed mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is in excellent agreement with the calculated exact mass, confirming the elemental composition of C₇H₉NO.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra on NMR Spectrometer transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Chemical Shift Calibration, Integration & Peak Picking process->analyze elucidate Structure Elucidation analyze->elucidate MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis start_ms Prepare Stock Solution dilute_ms Dilute to Working Concentration start_ms->dilute_ms filter_ms Filter Sample (if necessary) dilute_ms->filter_ms acquire_ms Infuse or Inject into ESI-MS System filter_ms->acquire_ms identify_ion Identify Molecular Ion Peak ([M+H]⁺) acquire_ms->identify_ion compare_mass Compare Observed m/z with Calculated Mass identify_ion->compare_mass confirm_structure Confirm Elemental Composition compare_mass->confirm_structure

References

Application Notes and Protocols for the HPLC Purification of (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (2-Methylpyridin-4-yl)methanol using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for obtaining high-purity material required for research, development, and quality control purposes.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. As with many active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is critical. HPLC is a powerful technique for the analysis and purification of such compounds. This document outlines protocols for both reversed-phase and normal-phase HPLC purification, as well as considerations for chiral separation.

Challenges in the HPLC analysis of pyridine derivatives often include their polarity, which can lead to poor retention on traditional reversed-phase columns, and the basic nature of the pyridine ring, which can cause peak tailing due to interactions with residual silanols on silica-based stationary phases.[1] The methods presented here are designed to address these challenges.

Data Presentation: Recommended HPLC Starting Conditions

The following tables summarize proposed starting conditions for the HPLC purification of this compound. These parameters are based on common practices for the separation of pyridine derivatives and should be optimized for specific applications.[1][2][3]

Table 1: Reversed-Phase HPLC (RP-HPLC) - Purity Assessment and Purification

ParameterCondition 1: Fast AnalysisCondition 2: High-Resolution Purification
Column C18, 4.6 x 150 mm, 5 µmC18, 10 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Ammonium Formate in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 15 min20% to 80% B in 40 min
Flow Rate 1.0 mL/min4.0 mL/min
Column Temp. 25 °C30 °C
Detection (UV) 254 nm254 nm & 270 nm
Injection Vol. 10 µL100 - 500 µL (sample concentration dependent)

Table 2: Normal-Phase HPLC (NP-HPLC) - Isomer Separation

ParameterProposed Starting Condition
Column Silica or Diol, 4.6 x 250 mm, 5 µm
Mobile Phase A n-Hexane or Heptane
Mobile Phase B Isopropanol or Ethanol
Isocratic Elution 90:10 (A:B)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection (UV) 254 nm
Injection Vol. 10 µL

Table 3: Chiral HPLC - Enantiomeric Separation

ParameterProposed Starting Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A n-Hexane or Heptane
Mobile Phase B Isopropanol or Ethanol
Isocratic Elution 95:5 (A:B)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 °C
Detection (UV) 254 nm
Injection Vol. 5 µL

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis and Purification

This protocol is suitable for determining the purity of this compound and for semi-preparative to preparative scale purification.

Instrumentation:

  • HPLC system with a gradient pump, UV-Vis detector, and fraction collector.

  • Data acquisition and processing software.

Materials:

  • This compound sample

  • HPLC grade Acetonitrile or Methanol

  • HPLC grade Water

  • Formic Acid or Ammonium Formate

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and degas.

    • Prepare Mobile Phase B: Use HPLC grade acetonitrile or methanol and degas.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). The final concentration should be determined based on the solubility and the loading capacity of the column. A starting concentration of 1-10 mg/mL is recommended.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System Setup and Equilibration:

    • Install the appropriate C18 column.

    • Set the flow rate and column temperature as specified in Table 1.

    • Equilibrate the column with the initial mobile phase composition (e.g., 5% B) until a stable baseline is achieved.

  • Analysis and Purification:

    • Inject the prepared sample.

    • Run the gradient program as detailed in Table 1.

    • Monitor the separation at the specified UV wavelength.

    • Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Normal-Phase HPLC for Isomer Separation

This protocol can be employed for the separation of potential positional isomers of this compound.

Instrumentation:

  • HPLC system with an isocratic pump and UV-Vis detector.

Materials:

  • This compound sample

  • HPLC grade n-Hexane or Heptane

  • HPLC grade Isopropanol or Ethanol

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the non-polar and polar solvents in the desired ratio (e.g., 90:10 Hexane:Isopropanol).[2]

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup and Equilibration:

    • Install a silica or diol column.

    • Equilibrate the column with the mobile phase at the specified flow rate until the baseline is stable.

  • Analysis:

    • Inject the prepared sample.

    • Record the chromatogram.

Visualizations

Workflow for RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification A Prepare Mobile Phase C Equilibrate Column A->C B Prepare Sample Solution D Inject Sample B->D C->D E Run Gradient & Collect Fractions D->E F Analyze Fractions for Purity E->F G Pool Pure Fractions F->G H Solvent Evaporation G->H I Obtain Pure Compound H->I Method_Selection Start Goal of Purification Purity High Purity Assessment & Bulk Purification Start->Purity Isomer Isomer Separation? Purity->Isomer No RP_HPLC Reversed-Phase HPLC Purity->RP_HPLC Yes Chiral Chiral Separation? Isomer->Chiral No NP_HPLC Normal-Phase HPLC Isomer->NP_HPLC Yes Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes

References

Application Note: A Scalable Two-Step Synthesis of (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable two-step protocol for the synthesis of (2-Methylpyridin-4-yl)methanol, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the selective oxidation of the readily available starting material, 2,4-lutidine, to produce the key intermediate, 2-methylpyridine-4-carbaldehyde. Subsequent reduction of the aldehyde yields the target alcohol. This method is designed to be efficient and amenable to large-scale production, providing a reliable route to this important synthetic intermediate.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. Its utility as a precursor in the synthesis of more complex pharmaceutical and agrochemical compounds necessitates the availability of a reliable and scalable synthetic route. This document provides a detailed protocol for a two-step synthesis starting from 2,4-lutidine, focusing on reaction conditions suitable for scale-up, purification procedures, and analytical characterization of the final product.

Overall Reaction Scheme

cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Reduction 2_4_Lutidine 2,4-Lutidine Intermediate_Aldehyde 2-Methylpyridine-4-carbaldehyde 2_4_Lutidine->Intermediate_Aldehyde [O] Oxidizing_Agent Oxidizing Agent (e.g., SeO2 or V2O5/catalyst) Final_Product This compound Intermediate_Aldehyde->Final_Product [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Start Starting Material: 2,4-Lutidine Step1 Step 1: Selective Oxidation (e.g., SeO2/Toluene, reflux) Start->Step1 Intermediate Intermediate: 2-Methylpyridine-4-carbaldehyde Step1->Intermediate Purification1 Purification: Filtration & Chromatography Intermediate->Purification1 Step2 Step 2: Reduction (e.g., NaBH4/Methanol, 0 °C to RT) Purification1->Step2 Final_Product Final Product: This compound Step2->Final_Product Purification2 Purification: Extraction & Recrystallization Final_Product->Purification2 Analysis Analysis: NMR, IR, MS Purification2->Analysis

Troubleshooting & Optimization

Technical Support Center: (2-Methylpyridin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (2-Methylpyridin-4-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to yield, purity, and reaction monitoring.

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yield can stem from several factors throughout the synthetic process. The most common synthesis route involves the reduction of a 2-methylisonicotinic acid derivative. Key areas to investigate include:

  • Incomplete Reaction: The reduction may not have gone to completion. Verify this by using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting material.

  • Reagent Quality: The activity of the reducing agent is critical. For instance, lithium aluminum hydride (LiAlH₄) is highly sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions. Similarly, the purity of the starting 2-methylisonicotinic acid or its ester is paramount.

  • Suboptimal Reaction Temperature: Temperature control is crucial. For hydride reductions, initial reactions are often run at 0 °C to control the exothermic reaction before being warmed to room temperature or refluxed to ensure completion.

  • Side Reactions: Over-reduction of the pyridine ring can occur with harsh reducing agents. Another possibility is the formation of dimeric byproducts.

  • Workup and Purification Losses: The product can be lost during aqueous workup, especially if the pH is not carefully controlled. Emulsion formation during extraction can also trap the product. Significant losses can also occur during column chromatography or distillation if not optimized.

Q2: I am synthesizing this compound via a Grignard reaction, but the reaction fails to initiate or gives a poor yield. What should I check?

Grignard reactions involving pyridine derivatives can be challenging. Here are critical troubleshooting steps:

  • Strictly Anhydrous Conditions: Grignard reagents react violently with water.[1] Ensure all glassware is oven-dried, and use anhydrous solvents (like diethyl ether or THF).[1]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer that prevents reaction. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to initiate the reaction.[1]

  • Initiation Temperature: Gentle warming may be required to start the reaction.[1] Once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.

  • Side Reactions: A common side reaction is Wurtz coupling, where two alkyl halide molecules react with the magnesium. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.

Q3: What are the expected byproducts in the reduction of 2-methylisonicotinic acid ethyl ester, and how can I minimize them?

The primary side reaction of concern is the over-reduction of the pyridine ring to a piperidine derivative.

  • To minimize over-reduction:

    • Use a milder reducing agent if possible. While LiAlH₄ is effective, its high reactivity can sometimes lead to over-reduction.

    • Carefully control the stoichiometry of the reducing agent. Avoid using a large excess.

    • Maintain a low reaction temperature during the addition of the reagent.

Another potential impurity is unreacted starting material.

  • To ensure complete reaction:

    • Increase the reaction time or gently heat the reaction mixture after the initial addition of the reducing agent.

    • Ensure the reducing agent is active and used in a slight excess (e.g., 1.1-1.5 equivalents).

Q4: How can I effectively purify the final this compound product?

Purification typically involves an aqueous workup followed by chromatography or distillation.

  • Quenching and Workup: After the reaction is complete, it must be carefully quenched. For LiAlH₄ reductions, a common procedure is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This produces a granular precipitate of aluminum salts that can be filtered off.

  • Extraction: The product is typically extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure a higher recovery.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purification. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is commonly used. The polarity can be adjusted based on TLC analysis.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method for larger scales.

Synthesis Pathway and Troubleshooting Workflow

The following diagrams illustrate a common synthetic route and a logical workflow for troubleshooting common issues.

G cluster_synthesis Synthesis Pathway: Reduction Route Start 2-Methylisonicotinic Acid Intermediate Ethyl 2-Methylisonicotinate Start->Intermediate   Esterification   (EtOH, H+) Product This compound Intermediate->Product   Reduction   (e.g., LiAlH4 in THF)

Caption: A common two-step synthesis of this compound.

G Start Problem: Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Action_Incomplete Solution: - Increase reaction time/temp - Check reagent activity/amount Incomplete->Action_Incomplete Check_Side_Products Analyze for Side Products (NMR, GC-MS) Complete->Check_Side_Products Side_Products_Found Side Products Detected Check_Side_Products->Side_Products_Found Yes No_Side_Products No Major Side Products Check_Side_Products->No_Side_Products No Action_Side_Products Solution: - Adjust temperature - Change stoichiometry - Use milder reagents Side_Products_Found->Action_Side_Products Check_Purification Review Purification Protocol No_Side_Products->Check_Purification Action_Purification Solution: - Optimize extraction pH - Use different chromatography solvent - Check for product volatility Check_Purification->Action_Purification

Caption: A troubleshooting workflow for low yield in synthesis.

Quantitative Data Summary

The yield of pyridylmethanols is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of representative yields for analogous reactions, which can serve as a benchmark.

Synthesis MethodSubstrateReagent/CatalystSolventYield (%)Reference
Grignard Reaction2-Bromopyridine + 4-ChlorobenzaldehydeMgDiethyl Ether/THF75%[1]
HydrogenationMethyl Isonicotinate5% Palladium on CarbonMethanolHigh Yield*[2]
Esterification/Reduction2-Methylnicotinic Acid1. SOCl₂/EtOH 2. LiAlH₄THF~65-75%**[3]

Note: The patent describes the reaction as producing a "high yield" without specifying a number, which is typical for converting the crude product directly to the next step.[2] *Note: This is an estimated yield based on similar multi-step pyridine ester reduction syntheses reported in chemical literature. The referenced patent reports a 67% yield for a similar ester synthesis.[3]

Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 2-Methylisonicotinate

This two-step protocol starts with the commercially available 2-Methylisonicotinic acid.

Step A: Esterification of 2-Methylisonicotinic Acid

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylisonicotinic acid (10.0 g, 72.9 mmol).

  • Reagent Addition: Add absolute ethanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (4 mL) while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-methylisonicotinate, which can often be used in the next step without further purification.

Step B: Reduction to this compound

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (3.3 g, 87.5 mmol) and 150 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the crude ethyl 2-methylisonicotinate from Step A in 50 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until all the starting ester has been consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise sequential addition of:

    • 3.3 mL of water

    • 3.3 mL of 15% aqueous NaOH

    • 9.9 mL of water

  • Filtration and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour, during which a white granular precipitate should form. Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluting with a gradient of 1-5% methanol in dichloromethane) to afford pure this compound.

References

Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methylpyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic strategies include:

  • Reduction of a 4-substituted-2-methylpyridine: This can involve the reduction of a carboxylic acid (2-methyl-isonicotinic acid), an ester (methyl 2-methyl-isonicotinate), or a nitrile (2-methyl-4-cyanopyridine).

  • Grignard Reaction: Reaction of a Grignard reagent, such as methylmagnesium bromide, with a 4-formylpyridine derivative.

  • Oxidation of 2,4-Lutidine: Selective oxidation of the methyl group at the 4-position of 2,4-lutidine.

Q2: What are the typical side reactions to be aware of during the reduction of 2-methyl-isonicotinic acid or its ester?

A2: The primary side reactions of concern are:

  • Incomplete Reduction: The reaction may stop at the aldehyde stage (2-methyl-4-formylpyridine), especially if a mild reducing agent is used or the reaction conditions are not optimal.

  • Over-reduction: While less common for the pyridine ring under standard conditions for functional group reduction, aggressive reducing agents or harsh conditions could potentially lead to the reduction of the pyridine ring.

  • Formation of Impurities from Starting Materials: Any impurities present in the starting acid or ester will likely be carried through or react to form other impurities.

Q3: I am using a Grignard reaction to synthesize this compound. What are the potential side products?

A3: Grignard reactions are sensitive and can lead to several side products:

  • Biphenyl Formation: Coupling of the Grignard reagent with unreacted alkyl/aryl halide can form biphenyl-type impurities.

  • Protonolysis: Grignard reagents are strong bases and will react with any protic sources (e.g., water, alcohols) in the reaction mixture to form the corresponding alkane (methane in the case of methylmagnesium bromide). This consumes the Grignard reagent and lowers the yield.

  • Enolization of the Carbonyl: If the carbonyl starting material has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate and reducing the yield of the desired alcohol.

Q4: Can I synthesize this compound by oxidizing 2,4-lutidine? What are the challenges?

A4: While theoretically possible, selective oxidation of one methyl group in the presence of another on a pyridine ring is challenging.

  • Lack of Selectivity: It is difficult to selectively oxidize the 4-methyl group while leaving the 2-methyl group untouched. This often leads to a mixture of this compound, (4-Methylpyridin-2-yl)methanol, and the diol.

  • Over-oxidation: The desired alcohol can be further oxidized to the corresponding aldehyde or carboxylic acid under the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time, low temperature, or inactive reagents.- Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature as appropriate for the specific method. - Ensure the freshness and purity of all reagents.
Side reactions: Formation of byproducts as detailed in the FAQs.- Optimize reaction conditions to minimize side reactions (e.g., temperature, order of addition). - Use highly pure, anhydrous solvents and reagents, especially for Grignard reactions.
Product loss during workup: Emulsion formation, incomplete extraction, or degradation of the product.- Use brine to break emulsions during extraction. - Perform multiple extractions with a suitable solvent. - Avoid excessively acidic or basic conditions during workup if the product is sensitive.
Presence of Unreacted Starting Material Insufficient stoichiometry of reagents: Not enough reducing agent or Grignard reagent.- Use a slight excess of the key reagent (e.g., 1.1-1.5 equivalents).
Deactivation of the reagent: Moisture in the reaction can quench Grignard reagents.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Formation of an Aldehyde Impurity Incomplete reduction of a carboxylic acid or ester. - Increase the amount of reducing agent. - Use a stronger, yet selective, reducing agent if applicable (e.g., LiAlH₄ instead of NaBH₄, with caution).
Formation of Biphenyl-type Impurities (in Grignard reactions) Side reaction of the Grignard reagent with the alkyl/aryl halide. - Add the alkyl/aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. - Ensure the reaction temperature is controlled.
Product is Difficult to Purify Presence of closely related impurities: Isomeric byproducts or over-oxidation/under-reduction products can have similar polarities.- Employ high-resolution purification techniques such as column chromatography with a carefully selected eluent system. - Consider derivatization to separate the desired product, followed by deprotection.

Visualizing Reaction Pathways

Main Synthetic Pathway and Potential Side Reactions

The following diagram illustrates a common synthetic route to this compound via the reduction of a functional group at the 4-position, along with potential side reactions.

Start 2-Methyl-isonicotinic Acid or Ester Intermediate Reduction Start->Intermediate Reducing Agent (e.g., LiAlH₄) Side_Product2 Unreacted Starting Material Start->Side_Product2 Incomplete Reaction Product This compound Intermediate->Product Complete Reduction Side_Product1 Incomplete Reduction: 2-Methyl-4-formylpyridine Intermediate->Side_Product1 Partial Reduction Start Low Yield or Impure Product Check1 Analyze Crude Product (TLC, LC-MS, NMR) Start->Check1 Issue1 Unreacted Starting Material? Check1->Issue1 Solution1 Increase Reagent Stoichiometry or Reaction Time/Temp Issue1->Solution1 Yes Issue2 Known Side Products Present? Issue1->Issue2 No Solution1->Check1 Re-run Solution2 Optimize Reaction Conditions (e.g., Anhydrous, Temp Control) Issue2->Solution2 Yes Issue3 Unknown Impurities? Issue2->Issue3 No Solution2->Check1 Re-run Solution3 Characterize Impurities & Re-evaluate Reaction Mechanism & Reagent Purity Issue3->Solution3 Yes End Purified Product Issue3->End No Solution3->Check1 Re-run

Technical Support Center: Purification of (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2-Methylpyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this may include 2,4-lutidine or derivatives of isonicotinic acid.

  • Over-oxidation Products: The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of 2-methylpyridine-4-carbaldehyde and 2-methylpyridine-4-carboxylic acid.

  • Side-Reaction Products: The synthesis of picolines can sometimes result in the formation of isomeric byproducts.

  • Degradation Products: The pyridine nitrogen can be oxidized to the corresponding N-oxide, especially under harsh conditions or prolonged storage.

Q2: What is the recommended preliminary purification step for crude this compound?

A2: For crude material, it is often beneficial to perform a preliminary acid-base extraction to remove non-basic organic impurities and some colored byproducts. This can significantly improve the efficiency of subsequent purification steps like recrystallization or column chromatography.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities, often arising from degradation or polymeric byproducts, can sometimes be removed by treating a solution of the crude product with activated charcoal. However, this should be done with caution as it can also lead to a loss of the desired product.

Q4: What are the recommended storage conditions for purified this compound to prevent degradation?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and degradation.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Problem: During recrystallization, the product oils out instead of forming crystals.

  • Possible Cause: The solvent polarity may be too high, or the cooling process is too rapid.

  • Solution:

    • Try using a less polar solvent or a solvent mixture.

    • Ensure the solution is not supersaturated before cooling.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.

Problem: After purification by column chromatography, NMR analysis still shows the presence of impurities with similar polarity.

  • Possible Cause: The chosen eluent system may not have sufficient resolving power.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test various solvent mixtures of different polarities.

    • Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

    • For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.

Problem: The purified product darkens over time.

  • Possible Cause: The compound is degrading, likely due to oxidation.

  • Solution:

    • Ensure the product is thoroughly dried to remove any residual solvent.

    • Store the purified compound under an inert atmosphere (nitrogen or argon).

    • Store at a lower temperature (e.g., in a refrigerator).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is relatively free of impurities with similar solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, with a small amount of triethylamine)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use TLC to determine the optimal solvent system for separation. A good solvent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity CategoryPotential CompoundsOrigin
Starting Materials 2,4-LutidineIncomplete oxidation
Isonicotinic acid / Isonicotinate estersIncomplete reduction
Byproducts 2-Methylpyridine-4-carbaldehydeOver-oxidation of the alcohol
2-Methylpyridine-4-carboxylic acidFurther oxidation of the aldehyde
Isomeric picolyl alcoholsSide reactions during synthesis
Degradation Products This compound N-oxideOxidation of the pyridine nitrogen

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound extraction Acid-Base Extraction (Optional) start->extraction recrystallization Recrystallization extraction->recrystallization column_chromatography Column Chromatography extraction->column_chromatography analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column_chromatography->analysis final_product Pure this compound analysis->final_product troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals co_elution Co-elution of Impurities start->co_elution streaking Compound Streaks on Column start->streaking solution_slow_cool Slower Cooling / Change Solvent oiling_out->solution_slow_cool solution_seed_crystal Add Seed Crystal / Concentrate no_crystals->solution_seed_crystal solution_gradient Optimize Eluent / Gradient Elution co_elution->solution_gradient solution_triethylamine Add Triethylamine to Eluent streaking->solution_triethylamine

Regioselectivity issues in functionalizing 2-methyl-4-substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the regioselectivity challenges encountered during the chemical functionalization of 2-methyl-4-substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: I am trying to functionalize a 2-methyl-4-substituted pyridine. Which positions are the most susceptible to reaction?

A1: The reactivity of the 2-methyl-4-substituted pyridine ring is complex, with several potential sites for functionalization. The primary positions for C-H functionalization are C3, C5, and C6, as well as the methyl group at C2. The nitrogen atom can also act as a directing group or be converted to an N-oxide to alter the ring's reactivity.[1][2] Regioselectivity is governed by a combination of electronic effects from the 4-substituent, steric hindrance from the 2-methyl group, and the specific reaction mechanism employed (e.g., deprotonation, radical addition, or transition-metal-catalyzed C-H activation).[3]

Q2: How does the electronic nature of the 4-substituent influence regioselectivity in metalation reactions?

A2: The 4-substituent has a profound electronic influence. An electron-donating group (EDG) at the C4 position will increase the electron density of the ring, but may not strongly differentiate the acidity of the C3 and C5 protons. Conversely, an electron-withdrawing group (EWG) at C4 significantly increases the acidity of the C3 and C5 protons, making them more susceptible to deprotonation by strong bases.[4] Often, the C3 position is preferentially deprotonated due to a combination of electronic activation from the EWG and proximity to the directing nitrogen atom.

Q3: I am attempting a directed ortho-metalation (DoM), but I'm getting a mixture of C3 and C5 isomers. How can I improve selectivity?

A3: Achieving high regioselectivity between the C3 and C5 positions is a common challenge. Several factors can be adjusted:

  • Choice of Base: Highly hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often used.[5] The use of TMP-based magnesium or zinc reagents (e.g., TMPMgCl·LiCl) can offer milder conditions and sometimes different regioselectivity profiles.[4][6]

  • Solvent and Temperature: Reactions are typically run in anhydrous ethereal solvents like tetrahydrofuran (THF) at low temperatures (-78 °C) to control the reaction kinetics and prevent side reactions.[7] Varying the solvent or temperature may subtly influence the selectivity.

  • Directing Group: The pyridine nitrogen itself is the primary directing group.[8] The interplay between the nitrogen's directing effect and the electronic influence of the 4-substituent determines the final outcome.

Q4: My metalation reaction is deprotonating the C2-methyl group instead of the pyridine ring. How can I prevent this?

A4: Deprotonation of the C2-methyl group is a frequent side reaction, as these protons are also acidic. To favor ring metalation over methyl group deprotonation:

  • Use Hindered Bases: Sterically hindered bases like LiTMP are less likely to access the more sterically shielded ring protons (C3, C5) and may preferentially deprotonate the more accessible methyl group. Conversely, a less hindered base like n-BuLi in the presence of a chelating agent like TMEDA might favor ring deprotonation, although it can also lead to nucleophilic addition.[6]

  • Kinetic vs. Thermodynamic Control: Running the reaction at very low temperatures (-78 °C) for a specific duration often favors the kinetically preferred product.[7] Allowing the reaction to warm or run for extended periods can lead to equilibration and the thermodynamically more stable product, which could be the result of methyl deprotonation.

Q5: What strategies exist for functionalizing the C3 or C5 positions if direct metalation fails?

A5: When direct methods are not selective, multi-step sequences can be employed. One strategy involves the temporary dearomatization of the pyridine ring. For example, reaction with reagents like dimethyl acetylenedicarboxylate can form a stable cycloadduct (an oxazinopyridine), which behaves as an electron-rich dienamine.[9] This intermediate can then be functionalized with electrophiles, often at the C3 position, before rearomatization restores the pyridine ring.[10][11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

You are observing a mixture of products functionalized at the C3 and C5 positions.

  • Logical Troubleshooting Flow

    G start Start: Mixture of C3/C5 Isomers base Analyze Base start->base temp Analyze Temperature start->temp subst Analyze 4-Substituent start->subst change_base Switch to a more hindered base (e.g., LiTMP) or a TMP-metal base (TMPMgCl·LiCl) base->change_base lower_temp Ensure temperature is strictly maintained at -78 °C temp->lower_temp consider_ewg If 4-substituent is EDG, selectivity is inherently difficult. Consider alternative strategies. subst->consider_ewg result Improved Regioselectivity? change_base->result lower_temp->result consider_ewg->result success Success result->success Yes fail Consider Alternative Strategy (e.g., Dearomatization) result->fail No

    Caption: Troubleshooting flowchart for poor C3/C5 regioselectivity.

  • Quantitative Data: Influence of Base and Substituent on Regioselectivity

4-Substituent (X)BaseSolventTemp. (°C)Product Ratio (C3 : C5 : Other)Reference(s)
-ClLDATHF-75Major C3[4]
-BrTMPMgCl·LiClTHF-25Major C2 (via halogen dance)[4]
-OCH₃MesityllithiumTHF0Major C3[12]
-CON(iPr)₂s-BuLi/TMEDATHF-78Major C3[6]

Note: The table provides representative examples. Actual ratios are highly substrate-dependent.

Problem 2: Unwanted Deprotonation of the C2-Methyl Group

Your reaction yields a product functionalized on the C2-methyl group instead of the aromatic ring.

  • Conceptual Overview

    G sub 2-Me-4-X-Pyridine Ring Deprotonation (C3/C5) Ring Deprotonation (C3/C5) sub->Ring Deprotonation (C3/C5) Desired Pathway (Kinetically slower, sterically hindered) Methyl Deprotonation (C2-Me) Methyl Deprotonation (C2-Me) sub->Methyl Deprotonation (C2-Me) Side Reaction (Kinetically faster, sterically accessible) base Strong Base (e.g., LDA, LiTMP) base->sub attacks

  • Troubleshooting Steps:

    • Verify Base Choice: As counterintuitive as it may seem, sometimes a less hindered alkyllithium (n-BuLi) in the presence of an additive like TMEDA can favor ring deprotonation via a stronger chelation to the nitrogen, but this risks nucleophilic addition. The choice is delicate.

    • Strict Temperature Control: Ensure the reaction is kept at -78 °C. Any warming can shift the equilibrium towards the more thermodynamically stable benzylic-type anion on the methyl group.

    • Reaction Time: Shorter reaction times may favor the desired kinetic ring-lithiated product. Monitor the reaction by quenching aliquots over time to find the optimal window.

    • Protecting Groups: In complex cases, it may be necessary to temporarily functionalize the methyl group (e.g., via silylation) to block its deprotonation, perform the ring functionalization, and then deprotect. [13]

Key Experimental Protocols

General Protocol for Directed ortho-Metalation (DoM)

Warning: This procedure uses pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve the 2-methyl-4-substituted pyridine (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) or another suitable base (typically 1.1 eq.) dropwise to the cooled pyridine solution, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for the optimized time (typically 30 minutes to 2 hours), during which the lithiated intermediate forms. [7]6. Electrophile Addition: Add the desired electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature over several hours or overnight. Once complete (as monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization. [14]

General Protocol for Minisci-Type Decarboxylative Alkylation

Note: The Minisci reaction is often used for late-stage functionalization and can produce regioisomeric mixtures on simple pyridines. [15]For 2-methyl-4-substituted pyridines, the reaction will likely target the C6 position, but selectivity can be an issue.

  • Reaction Setup: In a round-bottom flask, combine the 2-methyl-4-substituted pyridine (1.0 eq.), the desired carboxylic acid (2.0 eq.), and a silver nitrate (AgNO₃) catalyst (e.g., 20 mol%). [15]2. Solvent Addition: Add a solvent system, typically a biphasic mixture such as dichloroethane (DCE) and water (1:1 ratio).

  • Oxidant Addition: Add an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq.), to the mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent. Separate the layers and extract the aqueous layer. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Catalyst Selection for Reactions Involving (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions with (2-Methylpyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic transformations for this compound?

This compound is a versatile building block in organic synthesis. The most common catalytic reactions involving this compound are:

  • Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (2-methyl-4-formylpyridine) or a carboxylic acid (2-methylisonicotinic acid).

  • Cross-Coupling Reactions: The pyridine ring can be functionalized via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, typically after converting the hydroxyl group to a better leaving group (e.g., a halide or triflate).

  • Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis.

Q2: Why is catalyst selection critical when working with this compound?

The pyridine nitrogen atom can act as a Lewis base and coordinate to the metal center of many catalysts. This can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions.[1] Therefore, selecting a catalyst system that is tolerant to the pyridine moiety is crucial for successful transformations.

Q3: How can I minimize catalyst deactivation by the pyridine nitrogen?

Several strategies can be employed to mitigate catalyst deactivation:

  • Ligand Selection: For palladium-catalyzed cross-coupling reactions, using bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]

  • Catalyst Loading: In some cases, increasing the catalyst loading can help overcome the inhibitory effect.[1]

  • Protecting Groups: Temporarily protecting the pyridine nitrogen is an option, although this adds extra steps to the synthetic route.

  • Reaction Conditions: Optimizing the solvent, temperature, and base can also influence the extent of catalyst inhibition.

Troubleshooting Guides

Oxidation Reactions

Problem: Low yield or incomplete conversion during the oxidation of this compound.

Possible Cause Troubleshooting Steps
Catalyst Inhibition The pyridine nitrogen may be coordinating to and inhibiting the oxidation catalyst. Consider using a catalyst system known to be effective for pyridine-containing substrates, such as TEMPO-based systems or specific transition metal catalysts.[1]
Over-oxidation When targeting the aldehyde, over-oxidation to the carboxylic acid can be a problem. Carefully control the reaction time, temperature, and amount of oxidant. Using milder or more selective oxidizing agents can also prevent this.
Incorrect Oxidant Stoichiometry Ensure the correct molar ratio of the oxidizing agent is used. An insufficient amount will lead to incomplete conversion, while a large excess can cause side reactions.
Suboptimal Reaction Conditions The choice of solvent and temperature can significantly impact the reaction outcome. For challenging oxidations, consider alternative solvent systems or reaction conditions.

Problem: Formation of undesired byproducts.

Possible Cause Troubleshooting Steps
Side Reactions Classical strong oxidants like KMnO₄ or HNO₃ can sometimes lead to side product formation.[1] Milder and more selective oxidizing agents should be considered.
Reaction with the Methyl Group Under harsh conditions, the methyl group on the pyridine ring could also be oxidized. Employing milder reaction conditions can help maintain the integrity of the methyl group.
Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low or no yield in Suzuki-Miyaura or Buchwald-Hartwig reactions.

Possible Cause Troubleshooting Steps
Catalyst Deactivation The pyridine nitrogen is a known poison for palladium catalysts.[1] Use bulky, electron-rich ligands (e.g., biarylphosphines) to shield the palladium center and promote the desired catalytic cycle.[1]
Poorly Activated Substrate The hydroxyl group is a poor leaving group. Ensure it has been efficiently converted to a halide (e.g., -Br, -Cl) or a triflate (-OTf) prior to the cross-coupling reaction.
Inefficient Transmetalation The transfer of the organoboron or amine component to the palladium center can be slow. The choice of base and solvent is critical to facilitate this step.
Homocoupling of Boronic Acid This side reaction in Suzuki-Miyaura coupling is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere and that all solvents are thoroughly degassed.
Williamson Ether Synthesis

Problem: Low yield of the desired ether.

Possible Cause Troubleshooting Steps
Incomplete Deprotonation The alcohol must be fully deprotonated to the alkoxide to act as an effective nucleophile. Use a sufficiently strong base (e.g., NaH, KH) to ensure complete deprotonation.[2][3] For phenols, which are more acidic, a weaker base like K₂CO₃ may suffice.[4]
Side Reaction (Elimination) The Williamson ether synthesis is an SN2 reaction and competes with E2 elimination. This is more prevalent with secondary and tertiary alkyl halides. Whenever possible, use a primary alkyl halide as the electrophile.[2]
Steric Hindrance Sterically hindered alcohols or alkyl halides will react slower. If possible, choose the less sterically hindered component to be the alkyl halide.
Inappropriate Solvent Polar aprotic solvents like DMF or THF are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[5]

Data Presentation

Table 1: Catalyst Systems for Oxidation of this compound
Catalyst SystemOxidantProductYield (%)Reference
MnO₂-2-Methyl-4-formylpyridine-General oxidant
TEMPO/NaOClNaOCl2-Methyl-4-formylpyridineHigh (typical)[6][7]
KMnO₄-2-Methylisonicotinic acid-General oxidant
RuO₂/NaIO₄NaIO₄2-Methylisonicotinic acid-Potential system

Note: Specific yield data for this compound is limited in the literature; the table provides generally effective catalyst systems for similar substrates.

Table 2: Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine Derivatives
Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80-110Moderate[8]
Pd₂(dba)₃SPhosK₃PO₄Dioxane80-110High[8]
Pd(dppf)Cl₂dppfCs₂CO₃DMF80-120High[8]

Note: The hydroxyl group of this compound needs to be converted to a leaving group (e.g., bromide) for this reaction.

Table 3: General Conditions for Williamson Ether Synthesis
BaseAlkyl HalideSolventTemperature (°C)YieldReference
NaHPrimary Alkyl HalideTHF or DMFRT to 60Good to Excellent[2][5]
K₂CO₃Benzyl BromideDMF80Excellent[4]
NaOH/KOHPrimary Alkyl HalideAlcohol50-100Moderate to Good[2]

Experimental Protocols

Protocol 1: General Procedure for TEMPO-Catalyzed Oxidation to Aldehyde
  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add TEMPO (0.1 equiv) and an aqueous solution of NaHCO₃.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 equiv) while vigorously stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol assumes the hydroxyl group of this compound has been converted to a bromide.

  • To a dry Schlenk flask, add the 4-bromo-2-methylpyridine derivative (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Williamson Ether Synthesis
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Target Molecule reaction_type Select Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation e.g., to aldehyde/acid cross_coupling Cross-Coupling reaction_type->cross_coupling e.g., Suzuki, Buchwald-Hartwig etherification Etherification reaction_type->etherification e.g., Williamson ox_catalyst Choose Catalyst: - TEMPO (for aldehyde) - MnO2 (for aldehyde) - KMnO4 (for acid) - RuO2 (for acid) oxidation->ox_catalyst cc_substrate_prep Prepare Substrate: Convert -OH to -Br, -Cl, or -OTf cross_coupling->cc_substrate_prep eth_reagents Choose Reagents: - Strong Base (e.g., NaH) - Primary Alkyl Halide etherification->eth_reagents ox_troubleshoot Troubleshooting: - Low Yield? - Over-oxidation? - Side Products? ox_catalyst->ox_troubleshoot ox_solution Solutions: - Use milder oxidant - Control stoichiometry - Optimize conditions ox_troubleshoot->ox_solution Address Issues end_product Purified Product ox_solution->end_product cc_catalyst Choose Catalyst System: - Pd source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos, PPh3) - Base (e.g., K3PO4, K2CO3) cc_substrate_prep->cc_catalyst cc_troubleshoot Troubleshooting: - Low Yield? - Catalyst Deactivation? - Homocoupling? cc_catalyst->cc_troubleshoot cc_solution Solutions: - Use bulky ligand - Ensure inert atmosphere - Optimize base/solvent cc_troubleshoot->cc_solution Address Issues cc_solution->end_product eth_troubleshoot Troubleshooting: - Low Yield? - Elimination Side Product? eth_reagents->eth_troubleshoot eth_solution Solutions: - Ensure complete deprotonation - Use primary alkyl halide - Choose polar aprotic solvent eth_troubleshoot->eth_solution Address Issues eth_solution->end_product

Caption: A decision-making workflow for catalyst and reaction selection.

Troubleshooting_Flowchart start Low Reaction Yield check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions catalyst_issue Assess Catalyst Activity & Potential Deactivation check_conditions->catalyst_issue pyridine_inhibition Is Pyridine Inhibition Likely? catalyst_issue->pyridine_inhibition inhibition_solutions Implement Mitigation Strategies: - Use bulky/electron-rich ligand - Increase catalyst loading - Protect pyridine nitrogen pyridine_inhibition->inhibition_solutions Yes side_reactions Analyze for Side Reactions (e.g., Elimination, Homocoupling) pyridine_inhibition->side_reactions No yes_inhibition Yes no_inhibition No optimize_params Systematically Optimize Parameters (Solvent, Base, Concentration) inhibition_solutions->optimize_params side_reactions->optimize_params successful_synthesis Successful Synthesis optimize_params->successful_synthesis

References

Technical Support Center: Optimizing Reaction Conditions for (2-Methylpyridin-4-yl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of (2-Methylpyridin-4-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for the hydroxyl group of this compound?

A1: The primary alcohol group of this compound is most commonly derivatized through esterification to form esters or etherification to form ethers.

Q2: What are the key parameters to consider when optimizing these reactions?

A2: Key parameters for optimization include the choice of reagents (e.g., acylating agent, alkylating agent), catalyst, solvent, reaction temperature, and reaction time. The molar ratio of reactants is also a critical factor to control for optimal conversion and yield.

Q3: Can the pyridine nitrogen interfere with the derivatization of the hydroxyl group?

A3: Yes, the nitrogen atom in the pyridine ring is nucleophilic and can potentially undergo side reactions, such as N-alkylation or N-acylation. Reaction conditions should be chosen to favor the desired O-derivatization. For instance, in acylation reactions, the initially formed N-acylpyridinium salt is a key intermediate that facilitates the O-acylation.

Q4: What analytical techniques are suitable for monitoring the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final products.

Q5: How can I purify the derivatized product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Alternatively, acidic or basic washes can be employed to remove unreacted starting materials and certain byproducts. For instance, an acidic wash can help remove any unreacted pyridine-containing starting material.

Troubleshooting Guides

Esterification Reactions
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently reactive acylating agent. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture.1. Use a fresh or newly purchased catalyst. 2. Consider using a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid with a coupling agent). 3. Gradually increase the reaction temperature and monitor by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of N-Acylpyridinium Byproduct The N-acylpyridinium intermediate is stable and does not efficiently transfer the acyl group to the alcohol.This is a necessary intermediate in DMAP-catalyzed acylations. If it persists, it may indicate that the alcohol is not sufficiently nucleophilic under the reaction conditions. Consider using a stronger base to deprotonate the alcohol or increasing the reaction temperature.
Hydrolysis of the Ester Product Presence of water during workup or purification.Use anhydrous solvents for extraction and drying agents (e.g., Na₂SO₄, MgSO₄) to thoroughly dry the organic layers before solvent evaporation.
Difficult Purification Product and starting material have similar polarities.Optimize the solvent system for column chromatography to achieve better separation. If the product is an ester, it will be less polar than the starting alcohol.
Etherification Reactions
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete deprotonation of the alcohol. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) to ensure complete formation of the alkoxide. 2. Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride). 3. Increase the reaction temperature, but be mindful of potential side reactions.
Formation of N-Alkylation Byproduct The pyridine nitrogen competes with the alkoxide for the alkylating agent.This is a common side reaction. To favor O-alkylation, ensure complete deprotonation of the alcohol to form the more nucleophilic alkoxide. Running the reaction at lower temperatures may also improve selectivity.
Elimination Byproduct (Alkene) The alkyl halide is sterically hindered (secondary or tertiary), and the alkoxide acts as a base.Use a primary alkyl halide if possible. If a secondary alkyl halide is necessary, use a less hindered base and lower reaction temperatures.
Starting Material Recovery The reaction has not gone to completion.Increase the reaction time and monitor by TLC. Ensure an appropriate stoichiometry of the base and alkylating agent.

Data Presentation

Table 1: Illustrative Conditions for Esterification of this compound
EntryAcylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Acetic AnhydridePyridinePyridine251285-95
2Acetic AnhydrideDMAP (cat.), Et₃NCH₂Cl₂25490-98
3Benzoic AcidDCC, DMAP (cat.)CH₂Cl₂251680-90
4Acetyl ChlorideEt₃NTHF0 to 25285-95

Note: Yields are estimates based on typical reactions of similar substrates and may vary depending on the specific experimental conditions and scale.

Table 2: Illustrative Conditions for Etherification of this compound
EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Methyl IodideNaHTHF0 to 25670-85
2Benzyl BromideNaHDMF25875-90
3Ethyl BromideK₂CO₃Acetonitrile802460-75
4Methyl IodideAg₂OCH₂Cl₂251265-80

Note: Yields are estimates based on typical Williamson ether synthesis reactions and are subject to variation based on specific conditions.

Experimental Protocols

Protocol 1: Esterification using Acetic Anhydride and Pyridine
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Williamson Ether Synthesis
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Formation of Alkoxide: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the THF. Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to proceed at room temperature for 6-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve this compound in Anhydrous Pyridine Cooling Cool to 0 °C Start->Cooling Add_Reagent Add Acetic Anhydride Dropwise Cooling->Add_Reagent Stir Stir at Room Temperature (12-16h) Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Methanol Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Extract Aqueous Workup (Acid/Base Washes) Concentrate->Extract Purify Column Chromatography Extract->Purify Product Pure Ester Product Purify->Product

Caption: Experimental workflow for the esterification of this compound.

Etherification_Workflow cluster_setup Alkoxide Formation cluster_reaction Reaction cluster_workup Workup & Purification Start Suspend NaH in Anhydrous THF Add_Alcohol Add this compound Solution at 0 °C Start->Add_Alcohol Stir_Alkoxide Stir at 0 °C then RT Add_Alcohol->Stir_Alkoxide Cool_Reaction Cool to 0 °C Stir_Alkoxide->Cool_Reaction Add_Halide Add Alkyl Halide Dropwise Cool_Reaction->Add_Halide Stir_Reaction Stir at Room Temperature (6-12h) Add_Halide->Stir_Reaction Monitor Monitor by TLC Stir_Reaction->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Purify Column Chromatography Wash->Purify Product Pure Ether Product Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Troubleshooting_Tree cluster_yes cluster_no Start Low Yield in Derivatization? Check_SM Is Starting Material Consumed? (TLC) Start->Check_SM Yes_SM Yes Check_SM->Yes_SM  Yes No_SM No Check_SM->No_SM  No Side_Products Side Products Observed? Yes_SM->Side_Products Check_Conditions Check Reaction Conditions: - Reagent Purity - Anhydrous Conditions - Temperature - Reaction Time No_SM->Check_Conditions Yes_SP Yes Side_Products->Yes_SP  Yes No_SP No Side_Products->No_SP  No Purification_Issue Optimize Purification (e.g., Column Chromatography, Aqueous Washes) Identify_SP Identify Side Product (e.g., N-alkylation/acylation) Yes_SP->Identify_SP No_SP->Purification_Issue Adjust_Conditions Adjust Conditions to Minimize Side Reaction (e.g., Temp, Base) Identify_SP->Adjust_Conditions Optimize_Conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Use More Reactive Reagents Check_Conditions->Optimize_Conditions

Caption: Troubleshooting decision tree for low-yield derivatization reactions.

Technical Support Center: Methodologies for Preventing Decomposition of (2-Methylpyridin-4-yl)methanol in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of (2-methylpyridin-4-yl)methanol during various chemical transformations. The inherent reactivity of both the hydroxymethyl group and the pyridine nitrogen can lead to undesired side reactions, impacting yield and purity. This guide offers preventative strategies and detailed experimental protocols to ensure the stability of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during reactions?

A1: The primary decomposition pathways for this compound involve the reactivity of both the hydroxymethyl group and the pyridine nitrogen. Key pathways include:

  • Oxidation: The hydroxymethyl group is susceptible to over-oxidation, leading to the formation of the corresponding carboxylic acid (2-methylpyridine-4-carboxylic acid) or other degradation products, especially under harsh oxidative conditions. Milder oxidation methods are recommended to obtain the aldehyde.

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, particularly when using strong oxidizing agents. This side reaction can be minimized by careful selection of the oxidant and reaction conditions.

  • Acylation/Esterification Side Reactions: During acylation or esterification, the pyridine nitrogen can compete with the hydroxyl group for the acylating agent, leading to the formation of an acylpyridinium salt. This not only consumes the reagent but can also complicate the reaction and purification.

  • Decomposition under Harsh Acidic or Basic Conditions: Strong acids can lead to protonation of the pyridine ring, altering its reactivity and potentially promoting side reactions. Strong bases can deprotonate the hydroxyl group, which can be desirable, but harsh basic conditions might lead to other unforeseen decomposition pathways.

Q2: How can I prevent the decomposition of this compound during an oxidation reaction to form the corresponding aldehyde?

A2: To selectively oxidize this compound to 2-methylpyridine-4-carbaldehyde while minimizing decomposition, it is crucial to use mild and controlled oxidation methods. The Swern oxidation is a well-established method for this transformation due to its mild conditions and high selectivity for aldehydes.[1][2][3][4][5]

Troubleshooting Guide: Swern Oxidation

IssuePotential CauseRecommended Solution
Low Yield of Aldehyde Incomplete reaction.Ensure the reaction is carried out at a low temperature (typically -78 °C) to stabilize the reactive intermediates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of Byproducts Reaction temperature too high.Maintain a strict low-temperature profile throughout the addition of reagents. A rise in temperature can lead to the formation of mixed thioacetals and other side products.[1]
Unpleasant Odor Formation of dimethyl sulfide.All manipulations should be performed in a well-ventilated fume hood. Glassware can be quenched with bleach or an oxidizing agent to neutralize the odor.[2][4]

Q3: What is the best strategy to avoid side reactions on the pyridine nitrogen during acylation of the hydroxyl group?

A3: The most effective strategy to prevent acylation of the pyridine nitrogen is to use a catalytic amount of a highly efficient acylation catalyst, such as 4-(Dimethylamino)pyridine (DMAP), in the presence of a non-nucleophilic base like triethylamine (TEA).[6][7][8] This method promotes the desired O-acylation over the undesired N-acylation. Alternatively, using DMAP hydrochloride (DMAP·HCl) can also be an effective recyclable catalyst under base-free conditions.[9][10]

Troubleshooting Guide: DMAP-Catalyzed Acylation

IssuePotential CauseRecommended Solution
Low Yield of Ester Steric hindrance or insufficient catalyst activity.For sterically hindered substrates, a slight increase in the amount of DMAP or a longer reaction time may be necessary. Ensure all reagents are anhydrous.
Formation of N-Acylpyridinium Byproduct Excess acylating agent or incorrect base.Use a stoichiometric amount of the acylating agent. Triethylamine is recommended as the base to neutralize the acid formed during the reaction without competing as a nucleophile.
Difficult Purification Removal of excess DMAP and other reagents.Use of DMAP·HCl can simplify workup as it can be recovered.[9][10] Alternatively, an aqueous acid wash can be used to remove basic impurities like DMAP and TEA during workup.

Q4: When should I consider protecting the hydroxyl group of this compound?

A4: Protection of the hydroxyl group is advisable when the planned reaction involves reagents that are incompatible with a free alcohol, such as strong bases, organometallics (e.g., Grignard reagents), or when subsequent reactions require conditions that could lead to the decomposition of the unprotected alcohol. Silyl ethers are a common and versatile choice for protecting hydroxyl groups.[11][12][13][14][15]

Protecting Group Strategies

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules. For this compound, the protection of the hydroxyl group as a silyl ether is a robust strategy to prevent its unwanted decomposition during various reactions.

Silyl Ether Protecting Groups: A Comparison

The stability of silyl ethers varies significantly depending on the substituents on the silicon atom. This allows for a tailored approach to protection and deprotection.

Silyl EtherAbbreviationRelative Stability (Acidic)Relative Stability (Basic)Deprotection Conditions
TrimethylsilylTMSVery LabileLabileMild acid (e.g., AcOH in THF/H₂O), mild base (e.g., K₂CO₃ in MeOH), fluoride (e.g., TBAF in THF)[12]
TriethylsilylTESMore stable than TMSMore stable than TMSStronger acid (e.g., 1% HCl in MeOH), fluoride (e.g., TBAF in THF)[12]
tert-ButyldimethylsilylTBDMS/TBSStableStableStrong acid (e.g., CSA in MeOH), fluoride (e.g., TBAF in THF)[12][13]
TriisopropylsilylTIPSVery StableVery StableStrong acid, fluoride (e.g., TBAF in THF, may require longer reaction times)[12]
tert-ButyldiphenylsilylTBDPSMost StableStableStrong acid, fluoride (e.g., TBAF in THF)[12]

Data compiled from various sources.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Controlled Oxidation using Swern Oxidation

This protocol describes the oxidation of this compound to 2-methylpyridine-4-carbaldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (1.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains at -78 °C. Stir for 30 minutes.

  • Add triethylamine (3.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: This is a general procedure and may require optimization for specific scales.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol details the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a non-polar solvent (e.g., hexane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Deprotection of a TBDMS Ether using TBAF

This protocol describes the cleavage of the TBDMS protecting group to regenerate the free alcohol.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq.) in THF.

  • Add the TBAF solution (1.1 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing Workflows and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships for preventing the decomposition of this compound.

experimental_workflow cluster_oxidation Controlled Oxidation start_ox This compound swern Swern Oxidation (-78 °C, DMSO, (COCl)2, TEA) start_ox->swern Mild Conditions byproducts_ox Over-oxidation & Side Products start_ox->byproducts_ox Harsh Conditions aldehyde 2-Methylpyridine-4-carbaldehyde swern->aldehyde High Selectivity protection_strategy start_mol This compound decision Reaction compatible with free -OH? start_mol->decision protect Protect Hydroxyl Group (e.g., as Silyl Ether) decision->protect No direct_reaction Proceed with Reaction decision->direct_reaction Yes reaction Perform Desired Reaction protect->reaction deprotect Deprotect Hydroxyl Group reaction->deprotect final_product Final Product deprotect->final_product direct_reaction->final_product acylation_logic cluster_acylation Selective Acylation start_acyl This compound dmap_cat DMAP (catalytic) + TEA start_acyl->dmap_cat Acylating Agent n_acyl N-Acylpyridinium Byproduct start_acyl->n_acyl Without Catalyst/ Wrong Base ester Desired O-Acylated Product dmap_cat->ester Favored Pathway

References

Technical Support Center: (2-Methylpyridin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of (2-Methylpyridin-4-yl)methanol, a key intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A prevalent and effective method is the reduction of a suitable precursor, such as 2-methylisonicotinic acid or its corresponding esters (e.g., methyl 2-methylisonicotinate). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?

A2: Incomplete reactions can stem from several factors:

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For powerful hydrides like LiAlH₄, an excess is often necessary to drive the reaction to completion.

  • Inactive Catalyst: If employing catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may be old or poisoned, leading to reduced activity.[1]

  • Short Reaction Time: The reduction may require more time than allotted. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

Q3: My reaction has produced a significant byproduct. How can I identify and minimize it?

A3: A common byproduct is the corresponding aldehyde, resulting from incomplete reduction of the starting carboxylic acid or ester.[2] To minimize its formation, ensure a sufficient amount of the reducing agent is present and that the reaction is allowed to proceed to completion. Over-reduction to 2,4-lutidine (2,4-dimethylpyridine) can also occur, particularly under harsh hydrogenation conditions. Careful control of hydrogen pressure and temperature is crucial to prevent this side reaction.

Q4: How can I effectively purify the crude this compound?

A4: Purification can often be achieved through column chromatography on silica gel. An alternative method involves an acid-base extraction. The basic pyridine nitrogen allows for the formation of a water-soluble salt upon treatment with a dilute acid.[3] This enables the removal of non-basic organic impurities by extraction with an organic solvent. Subsequently, neutralization of the aqueous layer with a base will precipitate the purified product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction due to insufficient reducing agent or inactive catalyst.Increase the molar excess of the reducing agent. If using catalytic hydrogenation, use fresh, high-quality catalyst.[1]
Product loss during workup and extraction.Optimize the pH during the acid-base extraction to ensure complete salt formation and subsequent precipitation of the product.
Side reactions, such as over-reduction.Carefully control reaction parameters like temperature and pressure, especially during catalytic hydrogenation.
Presence of Aldehyde Impurity Incomplete reduction of the starting material.Extend the reaction time or increase the amount of reducing agent. Monitor the reaction by TLC to confirm the disappearance of the starting material and intermediate aldehyde.[2]
Formation of 2,4-Lutidine Over-reduction of the hydroxymethyl group.Use milder reaction conditions for catalytic hydrogenation (lower temperature and pressure).
Difficulty in Product Isolation The product is highly polar and may have some water solubility.After basification, extract the product multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. Brine washes of the combined organic extracts can help remove residual water.

Experimental Protocols

Protocol 1: Reduction of Methyl 2-Methylisonicotinate using LiAlH₄
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve methyl 2-methylisonicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography.

Visualized Workflows

General Workflow for this compound Synthesis start Start: 2-Methylisonicotinic Acid or Ester reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) start->reduction workup Reaction Quenching & Workup reduction->workup purification Purification (Column Chromatography or Acid-Base Extraction) workup->purification product Final Product: This compound purification->product

Caption: General synthesis workflow.

Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/LC-MS) low_yield->check_sm sm_present Starting Material Present? check_sm->sm_present increase_reagent Increase Reducing Agent Stoichiometry or Reaction Time sm_present->increase_reagent Yes no_sm Check for Side Products (e.g., Aldehyde) sm_present->no_sm No check_catalyst Use Fresh Catalyst (for Hydrogenation) increase_reagent->check_catalyst optimize_workup Optimize Workup/Purification Conditions no_sm->optimize_workup

Caption: Troubleshooting low yield issues.

References

Common impurities in (2-Methylpyridin-4-yl)methanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for identifying and removing common impurities in (2-Methylpyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my sample of this compound and where do they come from?

A1: The impurity profile of this compound is highly dependent on its synthetic route. Common impurities are typically unreacted starting materials, reagents, byproducts, or degradation products. Two common synthetic pathways are the reduction of a carbonyl precursor and the Boekelheide reaction.

  • From Reduction of Methyl 2-methylisonicotinate: This is a common laboratory and industrial synthesis method.

    • Unreacted Starting Material: Methyl 2-methylisonicotinate may be present if the reduction is incomplete.

    • Over-reduced Products: While less common for this specific molecule, over-reduction of the pyridine ring is a possibility with more aggressive reducing agents.

    • Reagent Residues: Residual reducing agents (e.g., sodium borohydride) and their byproducts (e.g., borate esters) may be present.

    • Solvent Residues: Solvents used in the synthesis and workup (e.g., methanol, ethanol, tetrahydrofuran) are common impurities.

  • From Boekelheide Reaction of 2,4-Lutidine N-oxide: This rearrangement reaction is another potential synthetic route.

    • Unreacted Starting Material: 2,4-Lutidine N-oxide may be carried through if the reaction does not go to completion.

    • Positional Isomers: The Boekelheide rearrangement can sometimes yield small amounts of other isomers, such as (4-Methylpyridin-2-yl)methanol, as byproducts.

    • Reagent Residues: Acetic anhydride or trifluoroacetic anhydride, if used in the reaction, and their corresponding acids may be present.

The following diagram illustrates the potential origins of these impurities from their synthetic pathways.

Impurity Origins in this compound Synthesis cluster_0 Route 1: Reduction cluster_1 Route 2: Boekelheide Reaction start1 Methyl 2-methylisonicotinate product1 This compound start1->product1 Reduction imp1_1 Unreacted Ester start1->imp1_1 Incomplete Reaction reductant Reducing Agent (e.g., NaBH4) reductant->product1 imp1_2 Borate Esters reductant->imp1_2 Byproduct start2 2,4-Lutidine N-oxide product2 This compound start2->product2 Rearrangement imp2_1 Unreacted N-oxide start2->imp2_1 Incomplete Reaction reagent2 Acetic Anhydride reagent2->product2 imp2_2 Positional Isomers product2->imp2_2 Side Reaction

Caption: Origin of common impurities from two different synthetic routes.

Q2: How can I detect and quantify the common impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying purity and separating non-volatile impurities. A reverse-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, such as residual solvents and some lower-boiling point byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals. Quantitative NMR (qNMR) can provide a highly accurate purity value.

The following table summarizes the recommended analytical methods for common impurities.

Impurity TypeRecommended MethodNotes
Unreacted Starting Materials
Methyl 2-methylisonicotinateHPLC, GC-MSDifferent polarity and volatility from the alcohol product.
2,4-Lutidine N-oxideHPLCSignificantly more polar than the product.
Byproducts
Positional IsomersHPLC, GC-MSMay co-elute. Method development might be needed.
Borate EstersHydrolyze during aqueous workupNot typically observed in the final product.
Residual Solvents
Methanol, Ethanol, THF, etc.GC-MSHeadspace GC is the standard for residual solvent analysis.
Reagents
Acetic Anhydride/AcidHPLCReadily removed by aqueous workup.

Troubleshooting and Purification Guides

Q3: My HPLC analysis shows a significant peak corresponding to the unreacted ester (Methyl 2-methylisonicotinate). How can I remove it?

A3: Unreacted ester can be removed by either column chromatography or by a basic hydrolysis workup followed by extraction.

Troubleshooting Protocol 1: Flash Column Chromatography

This is the preferred method for achieving high purity on a small to medium scale.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane. Due to the basic nature of the pyridine, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Prepare a silica gel column equilibrated with a non-polar eluent (e.g., 10% ethyl acetate in hexanes + 0.5% triethylamine).

    • Load the sample onto the column.

    • Elute the column with a gradually increasing polarity gradient (e.g., from 10% to 50% ethyl acetate). The less polar ester will elute before the more polar alcohol product.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure product fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I suspect my sample contains residual 2,4-Lutidine N-oxide. What is an effective removal strategy?

A4: The N-oxide is significantly more polar than the desired product. An aqueous wash or column chromatography can effectively remove it.

Troubleshooting Protocol 2: Acid-Base Extraction

This method leverages the different pKa values of the product and the N-oxide.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water (2-3 times). The highly polar N-oxide will preferentially partition into the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q5: I have a batch of this compound with unknown impurities, and I need to increase its overall purity. What is a general purification workflow?

A5: A general workflow for purifying this compound involves a series of steps to remove different types of impurities. The following diagram outlines a logical purification strategy.

General Purification Workflow for this compound crude Crude Product analysis1 Initial Purity Analysis (HPLC, GC-MS, NMR) crude->analysis1 decision1 Are non-basic or very polar impurities present? analysis1->decision1 extraction Acid-Base Extraction decision1->extraction Yes decision2 Are structurally similar impurities present? decision1->decision2 No extraction->decision2 chromatography Flash Column Chromatography decision2->chromatography Yes recrystallization Recrystallization decision2->recrystallization No chromatography->recrystallization final_analysis Final Purity Analysis (>99%) recrystallization->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A decision-based workflow for the purification of the target compound.

Experimental Protocols

Detailed Protocol 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities if the product is a solid at room temperature.

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Detailed Protocol 2: Analytical HPLC Method

This protocol provides a starting point for developing a quality control method for this compound.

ParameterValue
Instrumentation HPLC system with a UV detector
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Gradient Start with 10% Acetonitrile, ramp to 90% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL

Technical Support Center: Enhancing the Stability of (2-Methylpyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and enhancing the stability of (2-Methylpyridin-4-yl)methanol and its derivatives. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the chemical structure, which includes a pyridine ring, a methyl group, and a primary alcohol, the primary degradation pathways for this compound derivatives are anticipated to be oxidation and reactions influenced by pH.

  • Oxidation: The methyl group and the hydroxymethyl group on the pyridine ring are susceptible to oxidation. The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The pyridine nitrogen can also be oxidized to form an N-oxide.[1]

  • pH-Dependent Degradation: In acidic or basic conditions, the compound may undergo acid-base catalyzed reactions. The stability of related pyridine derivatives has been shown to be significantly influenced by pH.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring.[1]

Q2: What are the recommended storage conditions for this compound derivatives to ensure stability?

A2: To minimize degradation, it is recommended to store this compound derivatives in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is advisable. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.[1]

Q3: How can I assess the stability of my this compound derivative?

A3: A forced degradation study is the most effective way to assess the stability of your compound.[3][4] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. The stability is then monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Possible Cause: This issue often indicates the presence of degradation products or impurities from the synthesis.

Recommended Actions:

  • Confirm Peak Identity: Use a photodiode array (PDA) detector with your HPLC to check the peak purity of your main compound. Mass spectrometry (LC-MS) can be used to identify the mass of the unexpected peaks, which can help in elucidating their structures.

  • Perform a Forced Degradation Study: A controlled degradation study will help you determine if the unexpected peaks correspond to degradation products.

  • Review Synthesis and Purification: If the peaks are not from degradation, they are likely impurities from the starting materials or side reactions during synthesis. Review and optimize your purification protocol.[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative to evaluate its intrinsic stability.[4][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the derivative in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.[5][11][12]

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Adjust the gradient slope and initial/final mobile phase composition to achieve good resolution between the parent peak and any impurity/degradation peaks.

  • If peak shape is poor, consider adjusting the pH of the aqueous mobile phase.

  • Use the samples from the forced degradation study to challenge the method's ability to separate the parent drug from its degradants.

3. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Data Presentation

The results of a forced degradation study should be summarized in a table to clearly present the extent of degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for a this compound Derivative

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15.2%2
0.1 M NaOH (60°C, 24h)25.8%3
3% H₂O₂ (RT, 24h)36.1%4
Thermal (70°C, 48h)8.5%1
Photolytic12.3%2

Note: The data presented in this table is illustrative and will vary depending on the specific derivative being tested.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (70°C) Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation: - % Degradation - Identify Degradants HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Logical Relationship for Troubleshooting Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC Check_Purity Check Peak Purity (PDA/MS) Start->Check_Purity Pure Peak is Pure Check_Purity->Pure Impure Peak is Impure Check_Purity->Impure Forced_Degradation Perform Forced Degradation Study Pure->Forced_Degradation If parent peak is degrading Impure->Forced_Degradation Identify components Match Peak Matches Degradant? Forced_Degradation->Match No_Match No Match Match->No_Match No Degradation_Product Conclusion: Degradation Product Match->Degradation_Product Yes Synthesis_Impurity Conclusion: Synthesis Impurity No_Match->Synthesis_Impurity Optimize_Purification Optimize Purification Protocol Synthesis_Impurity->Optimize_Purification

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Pyridine-Based Isomers in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Understanding the structure-activity relationship (SAR) of isomeric forms of these compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the biological activity of substituted pyridine derivatives, with a focus on their anticancer properties, drawing upon experimental data from various studies on compounds structurally related to (2-Methylpyridin-4-yl)methanol.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies. Lower IC50 values indicate higher potency. The following table summarizes the cytotoxic activities of several pyridine-based compounds.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
Pyridine-ureas Compound 8eMCF-7 (Breast)0.22[1]
Compound 8nMCF-7 (Breast)1.88[1]
Aminopyridine Derivatives Compound 4aHCT 116 (Colorectal)3.7[2]
Compound 4bHCT 116 (Colorectal)8.1[2]
Compound 4cHT29 (Colorectal)3.27[2]
Compound 4dHT29 (Colorectal)7.7[2]
1,2,4 Triazole Pyridine Derivatives Compounds TP1-TP7B16F10 (Melanoma)Moderate to Powerful[3]

Experimental Protocols

The evaluation of the anticancer potential of novel chemical entities involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments frequently cited in the study of pyridine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The synthesized pyridine derivatives, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations. The cells are then incubated for an additional 48 hours.[3]

  • MTT Addition: After the incubation period, MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 4 hours, after which the medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]

VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis. Assays to measure the inhibitory activity of compounds against VEGFR-2 are vital in drug discovery.

Protocol:

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. This is often done using an antibody that specifically recognizes the phosphorylated substrate.

  • Reaction Setup: The reaction mixture contains the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a detection system, such as an anti-phosphotyrosine antibody linked to a reporter system (e.g., AlphaScreen).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of VEGFR-2 activity (IC50) is determined from the concentration-inhibition response curve.

Signaling Pathways and Molecular Mechanisms

Pyridine derivatives exert their anticancer effects through various mechanisms of action. Understanding these pathways is essential for developing targeted therapies.

One of the key mechanisms is the inhibition of protein kinases , such as VEGFR-2, which are critical for tumor growth and angiogenesis.[4] Another important pathway involves the induction of cellular senescence , a state of irreversible cell growth arrest, through the activation of the p21 signaling pathway .[5] The p21 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. Upregulation of p21 can lead to cell cycle arrest, preventing cancer cells from proliferating.[5]

G General Workflow for In Vitro Anticancer Drug Screening cluster_0 Compound Preparation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Synthesis Synthesis of Pyridine Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Treatment Treatment with Compounds Stock->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 IC50 Determination Viability->IC50 Kinase_Assay Target-Based Assay (e.g., VEGFR-2) IC50->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p21) IC50->Pathway_Analysis Lead_Optimization Lead Compound Optimization Kinase_Assay->Lead_Optimization Pathway_Analysis->Lead_Optimization

Caption: General workflow for the in vitro screening of anticancer compounds.

G Simplified p21-Mediated Cell Cycle Arrest Pathway Pyridine Pyridine Derivative DNA_Damage DNA Damage Pyridine->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK-Cyclin Complex Inhibition p21->CDK_Cyclin Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest

References

A Comparative Guide to the Spectroscopic Analysis of Methylpyridine Isomers and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural differentiation of isomers is a fundamental challenge in chemical analysis and drug development. Methylpyridine, existing as three distinct isomers (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine), presents a classic case where identical molecular formulas necessitate advanced analytical techniques for unambiguous identification. This guide provides a comparative spectroscopic analysis of these isomers, with methanol included as a reference compound, utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The position of the methyl group on the pyridine ring creates unique electronic environments, resulting in distinct spectral fingerprints for each isomer. Methanol, being a simple aliphatic alcohol, exhibits a significantly different spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating methylpyridine isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the methyl group's position.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

Compound Proton Chemical Shift (ppm) Multiplicity
2-Methylpyridine Methyl (CH₃) ~2.5 Singlet
H6 ~8.5 Doublet
H3, H4, H5 ~7.0-7.6 Multiplets
3-Methylpyridine Methyl (CH₃) ~2.3 Singlet
H2, H6 ~8.4 Singlet, Doublet
H4, H5 ~7.2-7.5 Multiplets
4-Methylpyridine Methyl (CH₃) ~2.3 Singlet
H2, H6 ~8.5 Doublet
H3, H5 ~7.1 Doublet
Methanol Methyl (CH₃) ~3.4 Singlet

| | Hydroxyl (OH) | Variable (~1-5) | Singlet |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is typically recorded in CDCl₃.[1][2]

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

Compound Key Carbon Chemical Shift (ppm)
2-Methylpyridine C2 (with CH₃) ~157
C6 ~149
Methyl (CH₃) ~24
3-Methylpyridine C3 (with CH₃) ~137
C2, C6 ~147, ~150
Methyl (CH₃) ~18
4-Methylpyridine C4 (with CH₃) ~147
C2, C6 ~150
Methyl (CH₃) ~21

| Methanol | Methyl (CH₃) | ~49 |

Note: Values are approximate and depend on experimental conditions.[3][4][5]

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The C-H bending and ring breathing vibrations are particularly useful for distinguishing between the methylpyridine isomers.[6]

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound Aromatic C-H Stretch C-H Bending (out-of-plane) Ring Vibrations C-O Stretch O-H Stretch (broad)
2-Methylpyridine ~3050 ~750-800 ~1600, ~1480 N/A N/A
3-Methylpyridine ~3050 ~780-820 ~1590, ~1470 N/A N/A
4-Methylpyridine ~3050 ~800-840 ~1605, ~1500 N/A N/A

| Methanol | N/A | N/A | N/A | ~1030 | ~3300 |

Note: Values are indicative and sourced from various spectral databases.[7][8][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about electronic transitions within the pyridine ring's π-electron system. The methyl group, being a weak electron-donating group, causes subtle shifts in the absorption maxima (λmax).[6]

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm)

Compound π → π* Transition (Primary Band) n → π* Transition (Secondary Band) Solvent
2-Methylpyridine ~262 ~213 Hexane/Ethanol
3-Methylpyridine ~263 ~214 Hexane/Ethanol
4-Methylpyridine ~255 ~207 Hexane/Ethanol

| Methanol | <200 | N/A | N/A |

Note: Values are approximate and highly dependent on the solvent used.[6][11]

Experimental Workflow and Logic

A systematic approach combining multiple spectroscopic techniques is essential for confident identification. The following workflow illustrates a logical sequence for analyzing an unknown sample that could be methanol or one of the methylpyridine isomers.

G cluster_0 cluster_1 Step 1: Mass Spectrometry cluster_2 cluster_3 Step 2: NMR Spectroscopy cluster_4 cluster_5 Step 3: Confirmation start Unknown Sample (C₆H₇N or CH₃OH) ms Acquire Mass Spectrum start->ms decision_ms Molecular Ion Peak (M⁺)? ms->decision_ms methanol Identified: Methanol decision_ms->methanol m/z = 32 picoline Methylpyridine Isomer decision_ms->picoline m/z = 93 nmr Acquire ¹H NMR Spectrum picoline->nmr decision_nmr Aromatic Splitting Pattern? nmr->decision_nmr iso_2 2-Methylpyridine decision_nmr->iso_2 4 complex signals iso_3 3-Methylpyridine decision_nmr->iso_3 3 distinct signal groups iso_4 4-Methylpyridine decision_nmr->iso_4 Symmetrical (A₂B₂) pattern confirm Correlate with ¹³C NMR, IR, and UV-Vis Data iso_2->confirm iso_3->confirm iso_4->confirm

Caption: Isomer identification workflow using multi-step spectroscopic analysis.

Experimental Protocols

Reproducible data is contingent on standardized experimental protocols. The following are generalized methodologies for the spectroscopic analysis of liquid samples such as methylpyridines and methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Prepare a solution by dissolving approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation : Utilize a Fourier Transform NMR (FT-NMR) spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A typical spectral width would be -2 to 12 ppm.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon environments. A larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A typical spectral width would be 0 to 200 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For neat liquid analysis, place a single drop of the sample between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film. For solution analysis, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) at a concentration of approximately 1-5% (w/v) and place it in a liquid cell of known path length.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty salt plates or the solvent-filled cell first. Then, record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).[6] Serially dilute the stock solution to a concentration that yields a maximum absorbance between 0.1 and 1.0 arbitrary units to ensure adherence to the Beer-Lambert law.

  • Instrumentation : Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Use a cuvette filled with the pure solvent as a reference (blank). Place a matched cuvette with the sample solution in the sample beam path. Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.[6]

Mass Spectrometry (MS)
  • Sample Preparation : Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for separation and purification.

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for generating fragment ions.

  • Data Acquisition : Acquire the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (93.13 g/mol for methylpyridines, 32.04 g/mol for methanol) should be identified, along with characteristic fragment ions.[12][13][14][15]

References

A Comparative Guide to Validating the Structure of (2-Methylpyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of (2-Methylpyridin-4-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry, precise structural confirmation is paramount. This guide provides an objective comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data from analogous compounds to aid researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize the expected and comparative data for the structural validation of this compound.

Table 1: Comparative Performance of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, chemical environment of atoms (¹H, ¹³C)Molecular weight, elemental composition, fragmentation3D atomic arrangement, bond lengths, bond angles
Sample State SolutionGas phase (after ionization)Solid (single crystal)
Sample Amount mg scaleµg to ng scaleµg to mg scale (single crystal)
Resolution AtomicMolecularAtomic
Key Advantage Detailed structural information in solutionHigh sensitivity and molecular weight determinationUnambiguous 3D structure
Key Limitation Can be complex for large moleculesIsomeric differentiation can be challengingRequires a suitable single crystal

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on the analysis of similar pyridine derivatives. Experimental verification is recommended.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.5~24
Pyridine H-3, H-5~7.2~122
Pyridine H-6~8.4~149
Methylene (CH₂)~4.7~63
Pyridine C-2-~158
Pyridine C-4-~148

Table 3: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺124.0757
[M+Na]⁺146.0576
[M-H]⁻122.0611

Table 4: Illustrative X-ray Crystallography Data for a Pyridine Derivative

Note: As a crystal structure for this compound is not publicly available, this data is from a representative substituted pyridine derivative, (4-chlorophenyl)(pyridin-2-yl)methanol, to illustrate the type of information obtained.[2][3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C-C bond length (pyridine ring)~1.38 - 1.39 Å
C-N bond length (pyridine ring)~1.33 - 1.34 Å
Dihedral angle between rings74.34 (6)°

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and chemical environment of the protons and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

    • The chemical shifts of the pyridine ring protons are expected to be in the aromatic region (δ 7-9 ppm), with the proton at position 6 being the most downfield due to the deshielding effect of the nitrogen atom. The methyl and methylene protons will appear in the upfield region.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for confirming the connectivity of the entire molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of the methanol moiety is expected to be similar to that of benzyl alcohol, with potential losses of OH (m/z 107) and CH₂OH (m/z 77) from the molecular ion.[4]

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that typically produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for accurate molecular weight determination.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount the single crystal on a goniometer head.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Visualizations

The following diagrams illustrate the workflows and relationships involved in the structural validation process.

Experimental_Workflow_NMR cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Derivative Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Spectral_Analysis Spectral Analysis H1_NMR->Spectral_Analysis C13_NMR->Spectral_Analysis COSY->Spectral_Analysis HSQC->Spectral_Analysis HMBC->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Fig 1. Experimental workflow for NMR spectroscopy.

Signaling_Pathway_MS cluster_workflow Mass Spectrometry Workflow cluster_data Data Output Sample Sample Introduction Ionization Ionization Sample->Ionization EI Electron Ionization (EI) Ionization->EI Hard ESI Electrospray Ionization (ESI) Ionization->ESI Soft Mass_Analyzer Mass Analyzer EI->Mass_Analyzer ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum MW Molecular Weight Mass_Spectrum->MW Fragmentation Fragmentation Pattern Mass_Spectrum->Fragmentation Elemental_Composition Elemental Composition (HRMS) Mass_Spectrum->Elemental_Composition

Fig 2. Workflow for Mass Spectrometry analysis.

Logical_Relationship NMR NMR Spectroscopy Structure Validated Structure NMR->Structure Connectivity MS Mass Spectrometry MS->Structure Molecular Formula XRay X-ray Crystallography XRay->Structure 3D Conformation

Fig 3. Relationship between techniques for validation.

References

A Comparative Guide to Catalysts for the Synthesis of (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catalyst Performance Comparison

The following table summarizes the key performance indicators for two proposed catalytic routes for the synthesis of (2-Methylpyridin-4-yl)methanol. The data presented is based on typical results obtained for similar substrates and transformations and should be considered as a starting point for optimization.

ParameterCatalyst System 1Catalyst System 2
Catalyst 5% Ruthenium on Carbon (Ru/C)Raney® Nickel
Starting Material Methyl 2-methylisonicotinate2-Methyl-4-cyanopyridine
Reaction Type Ester HydrogenationReductive Hydrolysis of Nitrile
Typical Solvent Methanol or EthanolAqueous Acetic Acid
Temperature (°C) 100 - 15050 - 80
**Pressure (bar H₂) **50 - 10050 - 100
Reaction Time (h) 4 - 126 - 18
Catalyst Loading (w/w %) 5 - 1010 - 20
Reported Yield (%) 70 - 90 (for similar esters)60 - 80 (for similar nitriles)
Selectivity Good for alcohol formation, potential for ring hydrogenationModerate, potential for amine byproduct formation
Catalyst Cost HigherLower
Handling Precautions Standard for hydrogenation catalystsPyrophoric, requires careful handling

Experimental Protocols

Catalyst System 1: Ruthenium on Carbon (Ru/C) Catalyzed Hydrogenation of Methyl 2-methylisonicotinate

This protocol is adapted from established procedures for the hydrogenation of pyridine carboxylates.

1. Catalyst Preparation and Activation (if required):

  • Commercially available 5% Ru/C is typically used.

  • If the catalyst is not pre-activated, it may require reduction under a hydrogen stream at an elevated temperature prior to use. Follow the manufacturer's instructions.

2. Reaction Setup:

  • A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with methyl 2-methylisonicotinate (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • The 5% Ru/C catalyst (5-10% by weight of the substrate) is carefully added to the mixture.

  • The autoclave is sealed and purged several times with nitrogen followed by hydrogen to ensure an inert atmosphere.

3. Hydrogenation Reaction:

  • The reaction mixture is heated to 100-150 °C with vigorous stirring.

  • The autoclave is pressurized with hydrogen to 50-100 bar.

  • The reaction is monitored by periodically taking samples and analyzing them by techniques such as TLC, GC, or HPLC to determine the consumption of the starting material.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

4. Product Isolation and Purification:

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or crystallization, to yield pure this compound.

Catalyst System 2: Raney® Nickel Catalyzed Reductive Hydrolysis of 2-Methyl-4-cyanopyridine

This protocol is based on general procedures for the reduction of nitriles where the formation of the corresponding alcohol is desired. The acidic medium is crucial for the in-situ hydrolysis of the intermediate imine.

1. Catalyst Preparation and Handling:

  • Raney® Nickel is commercially available as a slurry in water. It is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Before use, the Raney® Nickel slurry is washed several times with the reaction solvent to remove the storage water.

2. Reaction Setup:

  • A high-pressure autoclave is charged with 2-methyl-4-cyanopyridine (1.0 eq) and a mixture of acetic acid and water (e.g., a 1:1 v/v mixture, 15-25 mL per gram of substrate).

  • The washed Raney® Nickel catalyst (10-20% by weight of the substrate) is carefully transferred to the reactor under a stream of inert gas.

  • The autoclave is sealed and purged with nitrogen and then with hydrogen.

3. Hydrogenation Reaction:

  • The reaction mixture is heated to 50-80 °C with efficient stirring.

  • The reactor is pressurized with hydrogen to 50-100 bar.

  • The progress of the reaction is monitored by analyzing aliquots for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen is safely vented.

4. Product Isolation and Purification:

  • The catalyst is carefully filtered off from the reaction mixture. The filter cake should be kept wet to prevent ignition.

  • The acidic filtrate is neutralized with a base, such as sodium carbonate or sodium hydroxide, until a basic pH is reached.

  • The aqueous solution is then extracted several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude this compound is purified by column chromatography or crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material (Ester or Nitrile) Reactor High-Pressure Autoclave Start->Reactor Catalyst Catalyst (Ru/C or Raney Ni) Catalyst->Reactor Solvent Solvent Solvent->Reactor Hydrogenation Hydrogenation (Temperature, Pressure) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Purification (Chromatography/ Crystallization) Evaporation->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the catalytic hydrogenation synthesis of this compound.

Signaling_Pathways cluster_route1 Route 1: Ester Hydrogenation cluster_route2 Route 2: Reductive Hydrolysis of Nitrile Ester Methyl 2-methylisonicotinate Catalyst1 Ru/C, H₂ Ester->Catalyst1 Hydrogenation Product This compound Catalyst1->Product Nitrile 2-Methyl-4-cyanopyridine Catalyst2 Raney Ni, H₂ Aqueous Acid Nitrile->Catalyst2 Reductive Hydrolysis Catalyst2->Product

Caption: Two plausible synthetic pathways to this compound via catalytic hydrogenation.

Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Analysis of (2-Methylpyridin-4-yl)methanol

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical entities like this compound is a critical checkpoint. This guide provides a comparative overview of various analytical techniques used to assess the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Overview of Analytical Techniques

Each analytical technique offers distinct advantages and is suited for different aspects of purity assessment. The choice of method often depends on the sample's properties, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and accuracy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.
Typical Purity Assay >99.5% (Area Percent)>99.3% (Area Percent)99.6% (Mole Percent)
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL~0.05 mol% (analyte dependent)
Limit of Quantitation (LOQ) ~0.3 µg/mL~5 ng/mL~0.15 mol% (analyte dependent)
Key Advantages High resolution, versatile for a wide range of compounds, non-destructive.[1]High sensitivity and efficiency for volatile and thermally stable compounds.[2]Primary analytical method, does not require a reference standard of the analyte, provides structural information.[3][4]
Key Limitations Requires soluble samples, potential for co-elution of impurities.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.
Common Detector UV-Vis/Photodiode Array (PDA)Flame Ionization Detector (FID), Mass Spectrometer (MS)NMR Probe

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[1][2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or PDA detector.[1]

  • Stationary Phase: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient elution using a mixture of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile) is proposed for effective separation.[1]

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1][5]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]

Gas Chromatography (GC)

GC is an excellent method for the analysis of volatile and thermally stable compounds such as this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity.[2][6]

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).[2]

  • Column: A capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 15 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Detector Temperature: 280 °C.[2]

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane, using a split injection mode (e.g., 50:1 split ratio).[2]

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • If necessary, create a series of dilutions for calibration purposes.

Data Analysis: Purity is calculated based on the area percent of the analyte peak relative to the total peak area in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for purity determination without the need for a specific reference standard of the analyte.[3][4] Instead, a certified internal standard of known purity is used for quantification.

Instrumentation and Conditions:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).[2]

  • Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).[2]

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.[2]

  • Accurately weigh a similar amount of the chosen internal standard and add it to the same NMR tube.[2]

  • Add a known volume of the deuterated solvent (e.g., 0.75 mL) to dissolve the mixture completely.[2]

Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a sufficiently long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a chemical compound, integrating multiple analytical techniques for a robust assessment.

PurityAnalysisWorkflow cluster_prep Sample Handling & Preparation cluster_data Data Processing & Reporting Sample Sample Reception Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC qNMR qNMR Analysis Prep->qNMR DataProc Data Processing (Peak Integration, Purity Calculation) HPLC->DataProc Chromatogram GC->DataProc Chromatogram qNMR->DataProc Spectrum Compare Comparison of Results DataProc->Compare Report Final Purity Report Compare->Report

Caption: Workflow for purity analysis of this compound.

References

A Head-to-Head Comparison of Synthetic Routes to (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2-Methylpyridin-4-yl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed head-to-head comparison of two plausible synthetic routes to this target molecule, offering quantitative data, experimental protocols, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Ammoxidation and ReductionRoute 2: Selective Oxidation and Reduction
Starting Material 2,4-Lutidine2,4-Lutidine
Key Intermediates 2-Methyl-4-cyanopyridine2-Methylpyridine-4-carbaldehyde
Overall Yield Potentially high (estimated >90%)Moderate (variable, challenges with selectivity)
Key Reagents Ammonia, Oxygen, Vanadium-based catalyst, Sodium BorohydrideSelenium Dioxide, Sodium Borohydride
Reaction Conditions High temperature, gas phase reaction for the first stepReflux conditions, requires careful control to avoid over-oxidation
Purity & Purification Crude product from the first step requires purification. Final product purification is standard.Mixture of aldehyde and carboxylic acid may be formed, requiring chromatographic separation.
Scalability Ammoxidation is an industrially established process.Selenium dioxide is toxic and may present challenges for large-scale synthesis.

Route 1: Ammoxidation of 2,4-Lutidine followed by Reduction of 2-Methyl-4-cyanopyridine

This route involves a two-step process, beginning with the gas-phase ammoxidation of 2,4-lutidine to form 2-methyl-4-cyanopyridine. This intermediate is then reduced to the target alcohol, this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-4-cyanopyridine via Ammoxidation

  • Reaction Setup: A fixed-bed reactor is charged with a vanadium-titanium based catalyst.

  • Procedure: A gaseous mixture of 2,4-lutidine, ammonia, water, and air (molar ratio, e.g., 1:5.5:8:20) is passed through the heated reactor (320–390 °C).[1]

  • Work-up and Purification: The reaction mixture is cooled, and the crude 2-methyl-4-cyanopyridine is condensed and collected. Purification is achieved by reduced pressure distillation. While specific yields for 2,4-lutidine ammoxidation are not detailed, similar processes for other picolines report very high conversion rates and yields of the corresponding cyanopyridine, often exceeding 98%.[2]

Step 2: Reduction of 2-Methyl-4-cyanopyridine to this compound

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).

  • Procedure: 2-Methyl-4-cyanopyridine (1.0 eq.) is dissolved in a suitable solvent such as methanol or a mixture of THF and water. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5-2.0 eq.) is added portion-wise while maintaining the temperature.[3][4] The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water or dilute aqueous acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound. The reduction of nitriles to primary alcohols with NaBH₄ in the presence of a co-reagent or under specific conditions is a known transformation, and high yields are generally expected.

Route 2: Selective Oxidation of 2,4-Lutidine followed by Reduction of 2-Methylpyridine-4-carbaldehyde

This alternative two-step route involves the selective oxidation of one of the methyl groups of 2,4-lutidine to an aldehyde, which is subsequently reduced to the desired alcohol.

Experimental Protocol:

Step 1: Synthesis of 2-Methylpyridine-4-carbaldehyde via Selenium Dioxide Oxidation

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Procedure: 2,4-Lutidine (1.0 eq.) is dissolved in a solvent such as aqueous dioxane.[5] Selenium dioxide (SeO₂, ~1.0 eq.) is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. A known challenge of this reaction is the potential for over-oxidation to the corresponding carboxylic acid.[5][6]

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove solid selenium byproducts. The filtrate is then subjected to an appropriate work-up to separate the desired aldehyde from any unreacted starting material and the carboxylic acid byproduct. This typically involves extraction and column chromatography. The yield of the aldehyde can be variable due to the formation of the carboxylic acid.[5]

Step 2: Reduction of 2-Methylpyridine-4-carbaldehyde to this compound

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer.

  • Procedure: 2-Methylpyridine-4-carbaldehyde (1.0 eq.) is dissolved in methanol or ethanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.1-1.5 eq.) is added in portions.[3][4] The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature until the aldehyde is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the bulk of the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent. The combined organic extracts are dried, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or crystallization to afford pure this compound. Reductions of aldehydes with NaBH₄ are generally high-yielding.

Synthetic Pathway Overview

Synthetic_Routes Start 2,4-Lutidine Ammox Ammoxidation Start->Ammox NH3, O2, Catalyst High Temp. Oxidation Selective Oxidation (SeO2) Start->Oxidation SeO2, Dioxane Reflux Nitrile 2-Methyl-4-cyanopyridine Ammox->Nitrile Reduction1 Reduction (e.g., NaBH4) Nitrile->Reduction1 Product1 This compound Reduction1->Product1 Aldehyde 2-Methylpyridine-4-carbaldehyde Oxidation->Aldehyde Reduction2 Reduction (e.g., NaBH4) Aldehyde->Reduction2 Product2 This compound Reduction2->Product2

Caption: Comparative workflow of two synthetic routes to this compound.

References

Safety Operating Guide

Personal protective equipment for handling (2-Methylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (2-Methylpyridin-4-yl)methanol. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on its hazard profile, the following personal protective equipment is mandatory.

Hazard Statement Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

Precautionary Statement Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501.[1]

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[2]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[2][3]To protect eyes from splashes and airborne particles.
Skin and Body Protection Standard laboratory coat.[2]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][4]To avoid inhalation of dust or vapors.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[2][4]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol
  • Always wear the PPE detailed in the table above when handling this chemical.[2][3]

  • Inspect gloves for any signs of degradation or puncture before use.

  • Remove and replace contaminated PPE immediately.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

  • Contaminated work clothing should be removed and laundered separately before reuse.

Storage
  • Store in a tightly sealed, clearly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Store in a secured area to prevent unauthorized access.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety Weigh Chemical Weigh Chemical Prepare Fume Hood->Weigh Chemical Proceed to handling Dissolve/React Dissolve/React Weigh Chemical->Dissolve/React Segregate Waste Segregate Waste Dissolve/React->Segregate Waste Post-experiment Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Store Chemical Store Chemical Decontaminate Area->Store Chemical Doff PPE Doff PPE Store Chemical->Doff PPE

Caption: Standard workflow for handling this compound.

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[4] For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is mandatory to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

  • Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]

  • Do not mix this waste with other incompatible waste streams.[2]

Container Labeling
  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., Toxic, Irritant).

Storage of Waste
  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

Disposal Procedure
  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste container.

  • Never pour this compound or its waste down the drain or dispose of it in regular trash.[4]

Start Start Chemical Waste Generated Chemical Waste Generated Start->Chemical Waste Generated Contaminated Materials Contaminated Materials Start->Contaminated Materials Segregate Waste Segregate Waste Chemical Waste Generated->Segregate Waste Contaminated Materials->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Satellite Area Store in Satellite Area Label Container->Store in Satellite Area Request EHS Pickup Request EHS Pickup Store in Satellite Area->Request EHS Pickup End End Request EHS Pickup->End

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylpyridin-4-yl)methanol
Reactant of Route 2
(2-Methylpyridin-4-yl)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。